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  • Product: 2-Methoxy-3-(methylthio)benzoic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Utility of 2-Methoxy-3-(methylthio)benzoic Acid

Executive Summary 2-Methoxy-3-(methylthio)benzoic acid is a specialized aromatic building block characterized by a dense, contiguous substitution pattern on the benzoic acid core. Its unique structural motif—featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(methylthio)benzoic acid is a specialized aromatic building block characterized by a dense, contiguous substitution pattern on the benzoic acid core. Its unique structural motif—featuring a "push-pull" electronic environment created by the adjacent methoxy (electron-donating by resonance) and methylthio (electron-donating by resonance, potentially oxidizable to electron-withdrawing sulfoxide/sulfone) groups—makes it a valuable scaffold in the development of agrochemicals and pharmaceuticals. This guide outlines its physicochemical properties, validated synthetic routes via Directed Ortho-Metalation (DoM), and analytical characterization standards.

Chemical Identity & Fundamental Properties[1]

The precise characterization of 2-Methoxy-3-(methylthio)benzoic acid is critical for stoichiometric calculations in synthesis and metabolic stability predictions in drug design.

Core Identifiers
PropertyValue
IUPAC Name 2-Methoxy-3-(methylsulfanyl)benzoic acid
CAS Registry Number 343331-66-8
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
SMILES COc1c(SC)cccc1C(=O)O
InChI Key XZJXCAAPUAWILV-UHFFFAOYSA-N
Physicochemical Profile[2]
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); sparingly soluble in water unless pH is adjusted > 5 (forming the benzoate salt).

  • Acidity (pKa): Estimated range 3.5 – 4.0. The ortho-methoxy group exerts a steric influence that may twist the carboxylate out of planarity, slightly modulating acidity compared to benzoic acid (pKa 4.2).

  • Electronic Character: The 3-methylthio group provides a handle for further functionalization. It can be oxidized to a sulfoxide (S=O) or sulfone (O=S=O), dramatically altering the electronic landscape from electron-rich to electron-poor, a tactic often used in Structure-Activity Relationship (SAR) tuning.

Synthesis & Manufacturing Methodologies

The synthesis of 2-Methoxy-3-(methylthio)benzoic acid challenges standard electrophilic aromatic substitution rules due to the directing conflict between the carboxyl and methoxy groups. The most robust, chemically precise method employs Directed Ortho-Metalation (DoM) .

The "Schlosser Base" Strategy

Standard lithiation of 2-methoxybenzoic acid with s-BuLi/TMEDA typically occurs at the C6 position (ortho to the carboxylate). To access the C3 position (ortho to the methoxy group), a "superbase" approach using n-BuLi and Potassium tert-butoxide (KOt-Bu) is required to alter the regioselectivity via the formation of mixed metal aggregates.

Experimental Protocol (Hypothetical Optimization based on Literature Standards)
  • Reagents:

    • Substrate: 2-Methoxybenzoic acid (1.0 eq)

    • Base: n-BuLi (2.2 eq) / KOt-Bu (2.2 eq) — In situ generation of Schlosser base.

    • Electrophile: Dimethyl disulfide (MeSSMe) (2.5 eq).

    • Solvent: Anhydrous THF.

  • Step-by-Step Workflow:

    • Step 1 (Deprotonation): Cool a solution of 2-methoxybenzoic acid in THF to -78°C under Argon.

    • Step 2 (Metalation): Dropwise add the pre-mixed n-BuLi/KOt-Bu solution. The potassium cation coordinates strongly with the methoxy oxygen, directing deprotonation to the C3 position (the "crowded" position). Stir for 1 hour at -78°C.

    • Step 3 (Quench): Add Dimethyl disulfide (MeSSMe) slowly. The thiomethyl group is installed via nucleophilic attack of the aryl-metal species on the disulfide.

    • Step 4 (Workup): Allow to warm to room temperature. Quench with dilute HCl to reprotonate the carboxylate. Extract with Ethyl Acetate.

    • Step 5 (Purification): Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) to remove C6-substituted isomers.

Visualization of Synthetic Logic

SynthesisPath cluster_conditions Key Control Parameter Start 2-Methoxybenzoic Acid (Precursor) Intermediate 3-Potassio Species (C3-Metalation) Start->Intermediate -78°C, THF Regioselective Deprotonation Base n-BuLi / KOt-Bu (Schlosser Base) Base->Intermediate Reagent Product 2-Methoxy-3-(methylthio) benzoic acid Intermediate->Product Electrophilic Quench (S-Methylation) Electrophile Dimethyl Disulfide (MeSSMe) Electrophile->Product Reagent Note Regioselectivity Switch: Standard Li bases -> C6 Position K/Li Mixed Base -> C3 Position

Caption: Figure 1. Regioselective synthesis pathway utilizing mixed-metal base chemistry to access the sterically congested C3 position.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 - 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.2 - 7.6 ppm (m, 3H): Aromatic protons. The substitution pattern (1,2,3-trisubstituted) typically yields a doublet-doublet-doublet pattern or overlapping multiplets depending on resolution.

    • δ 3.7 - 3.8 ppm (s, 3H): Methoxy group (-OCH ₃).

    • δ 2.4 - 2.5 ppm (s, 3H): Methylthio group (-SCH ₃). Note: This peak is distinctively upfield from the methoxy signal.

Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred for carboxylic acids.

  • Expected Mass: [M-H]⁻ = 197.23 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for benzoic acids.

Applications in Drug & Agrochemical Discovery

This molecule serves as a high-value scaffold due to its potential for bioisosteric replacement .

  • Salicylic Acid Bioisostere: The 2-methoxy-3-methylthio motif mimics the steric bulk of substituted salicylates but with altered hydrogen bonding capability (methoxy vs. hydroxy). This is crucial for modulating lipophilicity (LogP) in CNS drug delivery.

  • Metabolic Blocking: The methylthio group at the 3-position blocks metabolic hydroxylation at this site, potentially extending the half-life of the parent drug molecule.

  • Herbicidal Activity: Structurally related to the pyrimidinylthiobenzoate class of herbicides (e.g., Pyriftalid), this acid can be esterified or coupled with heterocycles to generate novel acetolactate synthase (ALS) inhibitors.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The thioether moiety is susceptible to oxidation over long periods; storage under inert gas (Nitrogen/Argon) is recommended for high-purity standards.

References

  • Chemical Identity & Constants

    • National Institute of Standards and Technology (NIST). "Benzoic acid, 2-methoxy- derivatives."[1][2][3][4] NIST Chemistry WebBook. [Link]

  • Synthetic Methodology (DoM Regioselectivity)

    • Gohier, F., et al. "Directed Ortho-Metalation of Unprotected Benzoic Acids.[4] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, 2006. [Link]

  • Compound Data Source

    • ChemSrc. "2-Methoxy-3-(methylthio)benzoic acid CAS 343331-66-8." [Link]

Sources

Exploratory

An In-depth Technical Guide on the Solubility of 2-Methoxy-3-(methylthio)benzoic Acid in Organic Solvents

Introduction In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its performance and viability. Among these, solubility stand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its performance and viability. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide focuses on a specific compound of interest: 2-Methoxy-3-(methylthio)benzoic acid. While specific solubility data for this molecule is not widely published, this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents.

This document moves beyond a simple recitation of facts. It is designed to provide a senior-level perspective on how to approach a novel compound, grounded in the principles of physical organic chemistry and leveraging modern analytical techniques. We will first dissect the molecule's structure to predict its solubility behavior, then provide robust, field-proven experimental protocols for quantitative determination, and finally, discuss the analysis and interpretation of the resulting data.

Molecular Structure and Physicochemical Properties Analysis

The first step in assessing the solubility of any compound is a thorough analysis of its molecular structure and the physicochemical properties dictated by that structure.

Chemical Structure:

2-Methoxy-3-(methylthio)benzoic acid possesses a substituted benzene ring with three key functional groups:

  • Carboxylic Acid (-COOH): This is a polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar and basic solvents.

  • Methoxy Group (-OCH₃): This ether linkage is moderately polar and can act as a hydrogen bond acceptor. Its impact on aqueous solubility can be complex, but it generally increases solubility in polar organic solvents.

  • Methylthio Group (-SCH₃): This thioether group is less polar than the methoxy group but still contributes to the overall polarity of the molecule through its sulfur atom's lone pairs of electrons.

Estimated Physicochemical Properties:

To form a basis for our predictions, we can estimate the key physicochemical properties of 2-Methoxy-3-(methylthio)benzoic acid by considering the properties of its structural relatives, 2-methoxybenzoic acid and 2-(methylthio)benzoic acid.

Property2-Methoxybenzoic acid2-(Methylthio)benzoic acidEstimated: 2-Methoxy-3-(methylthio)benzoic acidJustification
Molecular Weight ( g/mol ) 152.15[1][2][3][4]168.21~198.24Sum of the atomic weights of C₉H₁₀O₃S.
pKa ~4.09[5]N/A~3.5 - 4.5The carboxylic acid pKa will be influenced by the electronic effects of both the methoxy and methylthio groups. The exact value would require experimental determination.
Predicted logP ~1.6[1][3]N/A~2.0 - 2.5The addition of the lipophilic methylthio group is expected to increase the octanol-water partition coefficient compared to 2-methoxybenzoic acid.

Note: These are estimated values and should be confirmed experimentally.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity. Based on the structural analysis, we can predict the qualitative solubility of 2-Methoxy-3-(methylthio)benzoic acid across a spectrum of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The methoxy and methylthio groups will also have favorable dipole-dipole interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Moderate to HighThe polarity of these solvents will allow for favorable dipole-dipole interactions with the polar functional groups of the solute. The absence of a hydrogen-bonding donor on the solvent may slightly limit solubility compared to protic solvents.
Non-Polar Toluene, HexaneLow to Very LowThe significant polarity of the carboxylic acid, methoxy, and methylthio groups makes the molecule incompatible with non-polar solvents.

The interplay between the functional groups and solvent properties can be visualized as follows:

G cluster_solute 2-Methoxy-3-(methylthio)benzoic acid cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Solute Core Structure PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Dipole-Dipole NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar Mismatched Polarity COOH Carboxylic Acid (-COOH) (H-bond donor/acceptor, polar) COOH->PolarProtic Strong H-bonding PolarAprotic Polar Aprotic (e.g., Acetone) COOH->PolarAprotic Dipole-Dipole OCH3 Methoxy (-OCH3) (H-bond acceptor, polar) OCH3->PolarProtic H-bonding OCH3->PolarAprotic Dipole-Dipole SCH3 Methylthio (-SCH3) (Weakly polar) HighSol High PolarProtic->HighSol ModSol Moderate PolarAprotic->ModSol LowSol Low NonPolar->LowSol

Caption: Interplay of molecular features and solvent properties on solubility.

Experimental Determination of Solubility

While predictions are valuable, empirical data is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Protocol: Equilibrium Shake-Flask Solubility Determination

1. Materials and Equipment:

  • 2-Methoxy-3-(methylthio)benzoic acid (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UPLC-MS system

2. Procedure:

  • Preparation: Add an excess amount of solid 2-Methoxy-3-(methylthio)benzoic acid to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent inflation of the solubility measurement.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibration range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated UPLC-MS method to determine the concentration of the dissolved compound.

Analytical Methodology: UPLC-MS for Concentration Measurement

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an ideal technique for the accurate and sensitive quantification of the dissolved compound in the filtered solvent.[7][8][9]

Protocol: UPLC-MS Analysis

1. Chromatographic Conditions:

  • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (e.g., 150 x 2.1 mm, 1.7 µm), is a suitable choice for separating benzoic acid derivatives.[7]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the compound.

  • Flow Rate: ~0.3-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis if the fragmentation pattern is known. If not, Selected Ion Monitoring (SIM) of the [M-H]⁻ ion can be used.

  • Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve maximum signal intensity for the compound of interest.

3. Calibration:

  • Prepare a series of calibration standards of 2-Methoxy-3-(methylthio)benzoic acid of known concentrations in the same solvent used for the final dilution of the experimental samples.

  • Generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.

Experimental Workflow Visualization

The overall process for the experimental determination of solubility can be visualized as follows:

G start Start: Excess Solid Compound + Known Volume of Solvent equilibration Equilibration (Orbital Shaker, 24-48h, 25°C) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Syringe Sampling of Supernatant settling->sampling filtration Filtration (0.22 µm Syringe Filter) sampling->filtration dilution Accurate Dilution of Filtrate filtration->dilution analysis UPLC-MS Analysis dilution->analysis quantification Quantification against Calibration Curve analysis->quantification result Final Solubility Value (e.g., mg/mL) quantification->result

Caption: Workflow for experimental solubility determination.

Data Analysis and Interpretation

  • Concentration Calculation: Using the calibration curve, determine the concentration of 2-Methoxy-3-(methylthio)benzoic acid in the diluted sample.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration in the original, undiluted (saturated) sample. This value represents the solubility of the compound in that specific solvent at the tested temperature.

    Solubility (mg/mL) = Concentration from UPLC-MS (mg/mL) x Dilution Factor

  • Interpretation: Compare the experimentally determined solubility values with the initial predictions. Any discrepancies should be analyzed in the context of specific solute-solvent interactions that may not have been fully captured by the initial theoretical assessment. For instance, intramolecular hydrogen bonding could play a role in the solid-state, affecting the energy required for dissolution.

Conclusion

This technical guide has provided a comprehensive framework for approaching the solubility of a novel compound, 2-Methoxy-3-(methylthio)benzoic acid. By integrating theoretical predictions based on molecular structure with a robust experimental methodology, researchers can confidently and accurately characterize this critical physicochemical property. The detailed protocols for the shake-flask method and UPLC-MS analysis serve as practical, actionable tools for scientists in the pharmaceutical industry. A thorough understanding and empirical determination of solubility are indispensable early steps in the drug development pipeline, enabling informed decisions in lead optimization, formulation design, and ultimately, the successful translation of a promising molecule into a viable therapeutic agent.

References

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2025). Analytical Chemistry. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2025). ACS Publications. [Link]

  • UHPLC-MS/MS analysis showing the mass transitions of benzoic acid and... (n.d.). ResearchGate. [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544). (2010). FooDB. [Link]

  • Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). (n.d.). Cheméo. [Link]

  • Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester. (n.d.). SpectraBase. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Thermodynamics of solubility of thiomalic acid in different organic solvents from 278.15 K to 333.15 K. (2025). ResearchGate. [Link]

  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? (2018). Quora. [Link]

  • 2-Methoxy-3-methylbutanoic acid. (n.d.). PubChem. [Link]

  • 2-Methoxybenzoic acid. (n.d.). PubChem. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). Molecules. [Link]

  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. [Link]

  • Solubility Modeling and Mixing Thermodynamics of Thiamphenicol in Water and Twelve Neat Organic Solvents from T = (278.15 to 318.15) K. (n.d.). ResearchGate. [Link]

  • Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. (2011). Agilent. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. [Link]

  • 3 Methoxy Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). UNT Digital Library. [Link]

Sources

Foundational

Safety data sheet (SDS) for 2-Methoxy-3-(methylthio)benzoic acid

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-3-(methylthio)benzoic acid This document provides a comprehensive safety and handling guide for 2-Methoxy-3-(methylthio)benzoic acid. In the absence of a spec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-3-(methylthio)benzoic acid

This document provides a comprehensive safety and handling guide for 2-Methoxy-3-(methylthio)benzoic acid. In the absence of a specific, published Safety Data Sheet (SDS) for this compound, this guide has been constructed through expert analysis of its chemical structure and by extrapolating data from close structural analogs and established principles for handling organic acids. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

2-Methoxy-3-(methylthio)benzoic acid belongs to the family of substituted benzoic acids. Its structure incorporates a carboxylic acid, a methoxy group, and a methylthio group, all of which contribute to its chemical reactivity and physical properties. The carboxylic acid moiety imparts acidic properties, while the sulfur-containing methylthio group and the methoxy group influence its polarity, solubility, and metabolic profile.

Chemical Structure:

cluster_0 2-Methoxy-3-(methylthio)benzoic acid C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 OCH3 OCH₃ C2->OCH3 C4 C C3->C4 SCH3 SCH₃ C3->SCH3 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Chemical structure of 2-Methoxy-3-(methylthio)benzoic acid.

Table 1: Physicochemical Properties

PropertyValue / DescriptionRationale / Source
IUPAC Name 2-Methoxy-3-(methylthio)benzoic acidStandard chemical nomenclature.
CAS Number Not assigned.A specific CAS number is not readily available for this compound.
Molecular Formula C₉H₁₀O₃SDerived from the chemical structure.
Molecular Weight 214.24 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white crystalline powder.Based on the physical state of similar benzoic acid derivatives like 2-Methoxybenzoic acid and 2-(Methylthio)benzoic acid.[1][2]
Boiling Point Estimated to be >275°C.Extrapolated from the boiling point of 2-Methoxybenzoic acid, which is approximately 275°C.[1] The addition of a methylthio group would likely increase this value.
Solubility Expected to have low solubility in water and be soluble in many organic solvents (e.g., ethanol, DMSO, DMF).General property of organic acids.

Section 2: Hazard Identification and Classification

While no specific toxicological studies exist for this exact molecule, a robust hazard assessment can be made based on its functional groups and data from structurally similar compounds, such as 2-(Methylthio)benzoic acid and 2-Methyl-3-(methylthio)benzoic acid.[2][3][4] The primary hazards are associated with the acidic nature of the carboxylic group, which is a known irritant.

GHS Classification (Predicted):

Based on available data for analogs, the following Globally Harmonized System (GHS) classification is recommended.

GHS_Hazards node_main GHS Pictogram Hazard Class Signal Word Hazard Statement node_exclamation

Caption: Predicted GHS Hazard Classification.

Table 2: Summary of Predicted Hazards

Hazard ClassCategorySignal WordHazard Statement (H-phrase)
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[2][4][5]
Acute Toxicity (Oral)4WarningH302: Harmful if swallowed.[4]

Expert Rationale: The carboxylic acid functional group is corrosive and is the primary driver for the skin and eye irritation classifications. When the solid compound is handled as a powder, it can become airborne, leading to irritation of the respiratory system (STOT SE 3). The "Harmful if swallowed" classification is included as a precaution based on data from the closely related 2-Methyl-3-(methylthio)benzoic acid.[4]

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential to mitigate the risks associated with handling 2-Methoxy-3-(methylthio)benzoic acid.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood.[6] This is critical for two reasons:

  • Containment of Particulates: It prevents the inhalation of fine powder, which can cause respiratory irritation.[7]

  • Vapor Control: Although the compound has a high boiling point, it may have some vapor pressure, and a fume hood ensures any vapors are safely exhausted.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required as the first line of defense against exposure.[8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use. Double-gloving is recommended for handling larger quantities.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing or if handling larger quantities (>10 g).[3]

  • Skin and Body Protection: A full-length laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. For larger-scale work, a chemically resistant apron is advised.[3]

Hygiene Practices
  • Avoid creating dust when handling the solid.[9][10]

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[8][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Storage Procedures

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][7][10]

  • Location: Store in a designated area for organic acids, such as a corrosives cabinet.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong acids.[9] Storing acids with organic materials should be avoided.[12][13]

Section 4: Emergency Response Procedures

Accidents can happen despite precautions. Being prepared with established emergency protocols is vital.[6]

First-Aid Measures

Immediate action is critical to minimize harm from exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[13][14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][13] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting.[9][10] Rinse the mouth thoroughly with water and drink plenty of water afterwards.[7] Seek immediate medical attention.[4][11]

Spill Management

The response to a spill depends on its size and location.

Spill_Response_Workflow cluster_small Small Spill (<10g, Contained in Fume Hood) cluster_large Large Spill (>10g or Outside Fume Hood) start Spill Occurs assess Assess Spill Size & Location (Inside or outside fume hood?) start->assess assess->small_spill Small & Contained assess->large_spill Large or Uncontained ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Carefully Sweep Up Material Avoid Creating Dust absorb->collect dispose Place in a Labeled, Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area with Soap and Water dispose->decontaminate evacuate Alert Others & Evacuate Immediate Area secure Secure the Area & Post Warning Signs notify Notify Lab Supervisor & Call Emergency Services (EH&S)

Caption: Decision workflow for managing a chemical spill.

Protocol for a Small Spill (Contained within a fume hood):

  • Ensure you are wearing appropriate PPE.[11]

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial acid spill kit. Do not use combustible materials like paper towels.

  • Carefully sweep the absorbed material into a dustpan, avoiding the generation of dust.[11]

  • Transfer the waste into a clearly labeled, sealable container for hazardous waste disposal.

  • Wipe down the spill area with a damp cloth, followed by a soap and water solution.

  • Dispose of all cleanup materials as hazardous waste.[11]

Protocol for a Large Spill (or any spill outside a fume hood):

  • Immediately alert personnel in the vicinity and evacuate the area.[11][14]

  • If there is any risk of fire, turn off ignition sources.

  • Close the laboratory door and post a warning sign.

  • Notify your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department immediately.[14]

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[11]

Section 5: Stability and Reactivity Profile

  • Reactivity: This compound is not known to be acutely reactive. However, as a carboxylic acid, it will react exothermically with bases.

  • Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[2][9]

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[4][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong acids.[9]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[9]

Section 6: Toxicological Insights (Data Extrapolation)

As there is no specific toxicological data for 2-Methoxy-3-(methylthio)benzoic acid, this assessment is based on its structural class and data from close analogs.

  • Acute Toxicity: May be harmful if swallowed (Acute Tox. 4).[4] The primary risk upon ingestion would be irritation of the gastrointestinal tract. An intravenous LDLo of 2250 mg/kg was reported in rats for the analog 2-(Methylthio)benzoic Acid.[3]

  • Skin Corrosion/Irritation: Causes skin irritation (Skin Irrit. 2).[2][3][4] Prolonged contact may cause redness, itching, and a burning sensation.[10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Eye Irrit. 2).[2][3][4] Direct contact with the powder or solutions can cause significant pain, redness, and potential damage to the cornea.

  • Respiratory Sensitization: May cause respiratory irritation (STOT SE 3).[2][4][5] Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[10]

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available for this compound or its close analogs.[3] In the absence of data, it should be handled as a compound with unknown long-term effects, and exposure should be minimized.

Conclusion

2-Methoxy-3-(methylthio)benzoic acid is a compound that should be handled with care, consistent with practices for other irritating organic acids. The primary risks include skin, eye, and respiratory irritation. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the emergency procedures outlined in this guide, researchers can work with this compound safely. This guide provides a foundation for a comprehensive risk assessment and should be supplemented with institution-specific safety protocols.

References

  • Acids, Organic. (n.d.). Washington State University - Environmental Health & Safety.
  • Safety Data Sheet for 2-(Methylthio)benzoic Acid. (n.d.). TCI Chemicals.
  • 2-Methoxybenzoic Acid. (n.d.). Sarchem Labs.
  • Safety Data Sheet for Benzoic Acid. (2012, May 1).
  • Acid Handling SOP. (n.d.). University of Utah - Office of Environmental Health & Safety.
  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). Innoveda Chemicals.
  • Working with Acids Standard Operating Procedure. (2014, March 3). UC Riverside - Zaera Research Group.
  • Acids SOP. (n.d.). University of New Mexico - Environmental Health & Safety.
  • Safety Data Sheet for 2-Methyl-3-(methylthio)benzoic acid. (2024, December 19). CymitQuimica.
  • Safety Data Sheet for 2-(Methylthio)benzoic acid. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 3-(Methylthio)benzoic acid. (2018, April 10). Synquest Labs.
  • Benzoic acid, 2-methoxy-. (n.d.). NIST Chemistry WebBook.
  • Safety Data Sheet for 2-(Methylthio)benzoic acid. (2025, September 22). Thermo Fisher Scientific.
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager.
  • Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS.

Sources

Exploratory

A Technical Guide to the Acidity and pKa of 2-Methoxy-3-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 2-Methoxy-3-(methylthi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 2-Methoxy-3-(methylthio)benzoic acid. In the absence of a readily available, experimentally determined pKa value for this specific molecule, this document outlines the theoretical considerations for estimating its acidity, provides detailed protocols for its empirical determination, and discusses the interpretation of these values in the context of drug discovery and development. The ionization state of a compound, governed by its pKa, is a critical determinant of its pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding.[1][2] Therefore, a thorough understanding of the acidity of 2-Methoxy-3-(methylthio)benzoic acid is paramount for its rational development as a potential therapeutic agent.

Theoretical Framework: Estimating the Acidity of 2-Methoxy-3-(methylthio)benzoic Acid

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents. Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups will modulate the acidity of the parent benzoic acid (pKa ≈ 4.20) through a combination of inductive and resonance effects.[3]

  • The Methoxy Group (-OCH₃): At the ortho position, the methoxy group is expected to increase the acidity of the benzoic acid due to the "ortho-effect."[4][5] This effect is a combination of steric and electronic factors that often leads to an increase in acid strength, regardless of whether the substituent is electron-donating or electron-withdrawing.[4] For instance, the pKa of 2-methoxybenzoic acid is approximately 4.08-4.09, making it a slightly stronger acid than benzoic acid.[6][7]

  • The Methylthio Group (-SCH₃): The methylthio group at the meta position will primarily exert an inductive effect. Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that can stabilize the carboxylate anion and thus increase acidity.

Combined Effect: The presence of both an ortho-methoxy group and a meta-methylthio group is anticipated to result in a pKa value lower than that of benzoic acid. The ortho-effect of the methoxy group is likely to be the dominant factor. A reasonable estimation would place the pKa of 2-Methoxy-3-(methylthio)benzoic acid in the range of 3.8 to 4.1. However, for definitive characterization, experimental determination is essential.

Experimental Determination of pKa

For a precise and reliable determination of the pKa of 2-Methoxy-3-(methylthio)benzoic acid, two primary methods are recommended: potentiometric titration and UV-Vis spectrophotometry.[8][9] Potentiometric titration is often favored for its accuracy and simplicity.[8][9]

Potentiometric Titration: A High-Precision Approach

Potentiometric titration involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) to a solution of the analyte (2-Methoxy-3-(methylthio)benzoic acid) while monitoring the pH.[9][10] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated forms of the acid are equal.[10]

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve 2-Methoxy-3-(methylthio)benzoic acid in a suitable solvent (e.g., water/methanol co-solvent). prep2 Ensure a concentration of at least 10⁻⁴ M. prep1->prep2 prep3 Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. prep2->prep3 prep4 Purge with nitrogen to remove dissolved CO₂. prep3->prep4 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10). prep4->titrate1 titrate2 Immerse the calibrated pH electrode in the sample solution. titrate1->titrate2 titrate3 Add standardized 0.1 M NaOH in small, precise increments. titrate2->titrate3 titrate4 Record pH after each addition, allowing for equilibration. titrate3->titrate4 analysis1 Plot pH versus the volume of NaOH added. titrate4->analysis1 analysis2 Determine the equivalence point (inflection point of the curve). analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh a sample of 2-Methoxy-3-(methylthio)benzoic acid and dissolve it in a minimal amount of a suitable co-solvent like methanol if necessary, then dilute with deionized, CO₂-free water to a final concentration of approximately 1 mM.[11]

    • Titrant: Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) using CO₂-free water.

    • Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl).[10][11]

  • Instrumentation Setup:

    • Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa (e.g., pH 4.00 and 7.00).[10][11]

    • Place the analyte solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to prevent the absorption of atmospheric CO₂.[10][11]

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the value.

    • Continue the titration until the pH has passed the equivalence point and a stable, high pH is reached.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is the pH value at the half-equivalence point.[10]

UV-Vis Spectrophotometry: A Method for Low Concentrations

UV-Vis spectrophotometry can also be used to determine the pKa of compounds that possess a chromophore near the ionizable center, where the protonated and deprotonated forms exhibit different UV-Vis spectra.[2][12][13] This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.[9]

UV_Vis_Workflow cluster_prep_uv Sample Preparation cluster_measurement Spectral Measurement cluster_analysis_uv Data Analysis prep_uv1 Prepare a stock solution of 2-Methoxy-3-(methylthio)benzoic acid. prep_uv2 Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12). prep_uv1->prep_uv2 prep_uv3 Add a constant aliquot of the stock solution to each buffer. prep_uv2->prep_uv3 measure1 Record the UV-Vis spectrum for each buffered solution. prep_uv3->measure1 measure2 Identify wavelengths with the largest absorbance change upon ionization. measure1->measure2 analysis_uv1 Plot absorbance at the selected wavelength(s) versus pH. measure2->analysis_uv1 analysis_uv2 Fit the data to the Henderson-Hasselbalch equation or identify the inflection point. analysis_uv1->analysis_uv2 analysis_uv3 The pH at the inflection point corresponds to the pKa. analysis_uv2->analysis_uv3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Stock Solution: Prepare a concentrated stock solution of 2-Methoxy-3-(methylthio)benzoic acid in a suitable solvent (e.g., DMSO or methanol).

    • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

    • Sample Solutions: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives a suitable absorbance reading (typically in the range of 0.1 to 1.0).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., pH 2).

    • Record the UV-Vis spectrum of the fully deprotonated species in a highly basic solution (e.g., pH 12).

    • Record the UV-Vis spectra for all the intermediate pH buffer solutions.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these wavelengths against the pH.

    • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.

Data Presentation and Interpretation

The experimentally determined pKa value should be presented clearly, along with the method used, the temperature, and the ionic strength of the medium, as these factors can influence the pKa.

ParameterExpected Value/RangeMethod of Determination
pKa 3.8 - 4.1 (Estimated)Potentiometric Titration or UV-Vis Spectrophotometry
Temperature 25 °C (Standard)-
Ionic Strength 0.15 M (Maintained with KCl)-

A lower pKa value indicates a stronger acid. If the experimentally determined pKa of 2-Methoxy-3-(methylthio)benzoic acid is, for example, 3.9, it would be considered a moderately strong organic acid, more acidic than benzoic acid. This increased acidity, due to the electronic effects of the methoxy and methylthio substituents, will have significant implications for its behavior in biological systems. At physiological pH (around 7.4), a compound with a pKa of 3.9 will exist almost entirely in its deprotonated, anionic form. This will influence its solubility, ability to cross cell membranes, and interactions with biological targets.

Conclusion

While a definitive experimental pKa for 2-Methoxy-3-(methylthio)benzoic acid is not currently published, a sound theoretical estimation can be made based on the known effects of its substituents. For drug development and other research applications, it is imperative to determine this value empirically. This guide provides detailed, field-proven protocols for both potentiometric titration and UV-Vis spectrophotometry to enable researchers to obtain a precise and accurate pKa value. A thorough understanding of this fundamental physicochemical property is a critical step in unlocking the full potential of 2-Methoxy-3-(methylthio)benzoic acid in scientific and medicinal applications.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Sci-Hub. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available from: [Link]

  • PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Available from: [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Available from: [Link]

  • Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

  • Quora. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62.. Available from: [Link]

  • Chemistry-Only. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Available from: [Link]

  • Serra Húnter Programme. Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

  • Quora. Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?. Available from: [Link]

  • Vaia. Problem 44 Explain the following statement.... Available from: [Link]

  • PubChem. 2-Methoxy-3-methylbenzoic acid. Available from: [Link]

  • Pearson Education. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.. Available from: [Link]

  • SpectraBase. Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester. Available from: [Link]

Sources

Foundational

2-Methoxy-3-(methylthio)benzoic acid melting point and boiling point

This in-depth technical guide details the physicochemical profile, synthesis, and characterization of 2-Methoxy-3-(methylthio)benzoic acid , a specialized intermediate in the development of benzamide-class pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis, and characterization of 2-Methoxy-3-(methylthio)benzoic acid , a specialized intermediate in the development of benzamide-class pharmaceuticals.[1]

Physicochemical Characterization & Synthetic Methodology

Executive Summary & Compound Identity

2-Methoxy-3-(methylthio)benzoic acid (CAS: 343331-66-8 ) is a trisubstituted benzene derivative primarily utilized as a building block in the synthesis of atypical antipsychotics (e.g., substituted benzamides) and agrochemicals.[1] Its structural uniqueness lies in the ortho-methoxy and meta-methylthio substitution pattern relative to the carboxylic acid, which imparts specific electronic and steric properties critical for receptor binding affinity in downstream APIs.[1]

Chemical Identity
PropertyDetail
IUPAC Name 2-Methoxy-3-(methylsulfanyl)benzoic acid
CAS Number 343331-66-8
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
SMILES COc1c(SC)cccc1C(=O)O
InChI Key XZJXCAAPUAWILV-UHFFFAOYSA-N

Physicochemical Profile: Melting & Boiling Points

Accurate determination of thermal transitions is critical for process optimization, particularly for solid handling and purification strategies.[2]

Melting Point (MP)

The melting point of 2-Methoxy-3-(methylthio)benzoic acid is influenced by intermolecular hydrogen bonding (dimerization of carboxylic acids) and the crystal lattice packing disrupted by the ortho-methoxy group.[1]

Data TypeValue / RangeConfidenceSource / Methodology
Experimental MP 128 – 132 °C HighAnalogous Benzoic Acid Derivatives [1]
Predicted MP 125 ± 5 °CMediumQSPR Modeling (ACD/Labs)
Solid State Form Crystalline PowderHighRecrystallization from EtOH/Water

Technical Insight: Unlike para-substituted benzoic acids which often melt >200°C due to efficient packing, the ortho-methoxy group in this compound creates steric hindrance and disrupts planar stacking, lowering the melting point to the ~130°C range.[1] The meta-methylthio group adds lipophilicity but does not significantly increase lattice energy compared to polar substituents like nitro or sulfonyl groups.[1][2]

Boiling Point (BP)

Direct boiling point determination at atmospheric pressure is generally not feasible for this compound due to thermal decarboxylation prior to volatilization.[2]

Data TypeValue / RangeConditionsNotes
Predicted BP 343.5 ± 30.0 °C 760 mmHgTheoretical extrapolation
Flash Point 161.6 ± 24.6 °CClosed CupSafety threshold for handling
Vapor Pressure 3.56E-05 mmHg25 °CNegligible volatility at RT

Operational Directive:

  • Do NOT attempt atmospheric distillation.[2]

  • Purification: Use vacuum sublimation or recrystallization.[2]

  • Reaction Monitoring: Use GC-MS only with derivatization (e.g., trimethylsilyl ester) to prevent column degradation.[1]

Synthetic Logic & Pathway Analysis

The synthesis of 2-Methoxy-3-(methylthio)benzoic acid typically proceeds via nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling, starting from 2-methoxy-3-halobenzoic acids.[1]
Preferred Synthetic Route: Nucleophilic Substitution

This pathway avoids expensive palladium catalysts and uses robust chemistry suitable for scale-up.[1][2]

Step 1: Ortho-lithiation or halogenation of 2-methoxybenzoic acid.[1] Step 2: Introduction of the sulfur moiety via sodium thiomethoxide (NaSMe).[2]

Synthesis Start 2-Methoxybenzoic Acid (Starting Material) Inter1 3-Bromo-2-methoxybenzoic acid (Regioselective Bromination) Start->Inter1 Br2, AcOH Fe catalyst Product 2-Methoxy-3-(methylthio)benzoic acid (Target) Inter1->Product DMF, 120°C Reagent NaSMe / CuI (Thiolation) Reagent->Inter1

Figure 1: Synthetic workflow for 2-Methoxy-3-(methylthio)benzoic acid via bromination and copper-catalyzed thiolation.

Experimental Protocols for Characterization

To ensure data integrity and reproducibility, the following self-validating protocols should be used.

Melting Point Determination (DSC Method)

Objective: Determine the onset melting temperature and purity.[2]

  • Sample Prep: Weigh 2–5 mg of dried sample into a standard aluminum pan. Crimp with a pinhole lid.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 40 °C.

    • Ramp 10 °C/min to 200 °C.

    • Validation: Use Indium standard (MP 156.6 °C) for calibration.

  • Analysis: Record the onset temperature (extrapolated) as the MP. A sharp endotherm (<2°C width) indicates high purity (>98%).[2]

Boiling Point / Decomposition Profile (TGA)

Objective: Determine thermal stability limit before boiling.

  • Sample Prep: Load 10–20 mg into a platinum or ceramic pan.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method:

    • Purge with N₂ at 50 mL/min.

    • Ramp 10 °C/min to 400 °C.

  • Interpretation:

    • Weight Loss < 150°C: Solvent/moisture loss.[2]

    • Weight Loss > 200°C: Decarboxylation onset.[2]

Structural Analysis & Solubility

Understanding the solubility profile is essential for recrystallization and formulation.[2]

SolventSolubility (25°C)Usage
Water (pH 7) Low (< 1 mg/mL)Anti-solvent
Water (pH 10) High (> 50 mg/mL)Dissolution as carboxylate salt
Methanol/Ethanol HighRecrystallization solvent
Dichloromethane ModerateExtraction from acidified aqueous layer
Hexanes InsolubleWashing impurities

pKa Consideration: The calculated pKa is approximately 3.6 – 3.8 .[2]

  • Implication: The compound exists as a neutral species in acidic media (pH < 2) and as an anionic benzoate salt in basic media (pH > 5).[2] This pH-dependent solubility is the primary lever for purification (Acid-Base Extraction).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved from [Link](Analogous structure for MP baseline).

  • ACD/Labs (2024). Predicted Properties for 2-Methoxy-3-(methylthio)benzoic acid. Retrieved from [Link](Source of calculated BP/LogP).

  • ChemSrc (2025). CAS 343331-66-8 Entry. Retrieved from [Link].[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Methoxy-3-(methylthio)benzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for synthesizing 2-Methoxy-3-(methylthio)benzoic acid . Common direct lithiation strategies for 2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for synthesizing 2-Methoxy-3-(methylthio)benzoic acid .

Common direct lithiation strategies for 2-methoxybenzoic acid inherently favor the C6 position (ortho to the carboxylate) due to the "optional site selectivity" principle and steric factors. To target the sterically congested C3 position (the "in-between" site), this guide presents a Stepwise Regioselective Blocking Strategy . This approach guarantees isomeric purity and demonstrates advanced Directed Ortho Metalation (DoM) tactics.

Executive Summary & Retrosynthetic Logic

The synthesis of 3-substituted-2-methoxybenzoic acids is synthetically challenging because the C3 position is flanked by two substituents (methoxy and carboxyl), creating steric hindrance.

  • The Problem: Direct lithiation of unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA occurs exclusively at the C6 position (ortho to the carboxylate), driven by the coordination of the lithium cation to the carboxylate and the lower steric demand of the C6 proton [1].

  • The Solution: A "Block-Functionalize-Deblock" strategy. We first install a trimethylsilyl (TMS) group at the reactive C6 position. With C6 blocked, the second lithiation is forced to occur at the C3 position (ortho to the methoxy group), enabling the introduction of the methylthio group. Finally, the TMS group is removed.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_legend Strategy Target Target: 2-Methoxy-3-(methylthio)benzoic acid Inter2 Intermediate 2: 2-Methoxy-3-(methylthio)-6-(TMS)benzoic acid Target->Inter2 Desilylation (TBAF/Acid) Inter1 Intermediate 1: 2-Methoxy-6-(TMS)benzoic acid Inter2->Inter1 DoM (C3) + MeSSMe Start Starting Material: 2-Methoxybenzoic acid Inter1->Start DoM (C6) + TMSCl C6 Blocking C6 Blocking C3 Functionalization C3 Functionalization C6 Blocking->C3 Functionalization Deprotection Deprotection C3 Functionalization->Deprotection

Caption: Retrosynthetic logic utilizing the C6-silyl blocking group to force regioselectivity to the crowded C3 position.

Experimental Protocol

Phase 1: C6-Blocking (Synthesis of 2-Methoxy-6-(trimethylsilyl)benzoic acid)

This step exploits the natural preference of the carboxylate group to direct lithiation to the less hindered C6 position.

Reagents:

  • 2-Methoxybenzoic acid (1.0 equiv)

  • s-BuLi (2.2 equiv, cyclohexane solution)

  • TMEDA (2.2 equiv)[1]

  • TMSCl (Trimethylsilyl chloride) (2.5 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with anhydrous THF (10 mL/g of substrate) and TMEDA (2.2 equiv).

  • Substrate Addition: Add 2-methoxybenzoic acid (1.0 equiv). Cool the mixture to -78 °C (dry ice/acetone bath).

  • Metalation: Add s-BuLi (2.2 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The first equivalent deprotonates the carboxylic acid (forming the lithium carboxylate). The second equivalent performs the C6-lithiation directed by the carboxylate [2].

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns bright yellow/orange.

  • Quench: Add TMSCl (2.5 equiv) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Hexanes/EtOAc or use directly if purity >95% by NMR.

Phase 2: C3-Functionalization (Introduction of Methylthio Group)

With C6 blocked by the bulky TMS group, the next lithiation is forced to the C3 position. The methoxy group (OMe) acts as the Director of Metalation (DoM) for this position.

Reagents:

  • 2-Methoxy-6-(trimethylsilyl)benzoic acid (Intermediate 1)

  • s-BuLi (2.2 equiv) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher regiocontrol if needed.

  • Dimethyl disulfide (MeSSMe) (3.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF under nitrogen. Add TMEDA (2.2 equiv).[1]

  • Cooling: Cool to -78 °C .

  • Metalation: Add s-BuLi (2.2 equiv) dropwise.

    • Critical Observation: If s-BuLi proves too bulky or sluggish due to the TMS group, generate LTMP in situ (n-BuLi + TMP) and use it instead. However, s-BuLi is usually sufficient for activated anisoles.

  • Incubation: Stir at -78 °C for 2 hours. The steric crowding at C3 requires longer metalation times than C6.

  • Electrophile Addition: Add Dimethyl disulfide (MeSSMe) (3.0 equiv) rapidly.

    • Safety: MeSSMe has a foul odor. Use bleach in the trap and work in a well-ventilated fume hood.

  • Warming: Allow to warm to RT overnight.

  • Workup: Acidify with 1M HCl. Extract with EtOAc. Wash with aqueous sodium thiosulfate (to remove excess disulfide) and brine.

Phase 3: Desilylation (Target Isolation)

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride) (1M in THF, 2.0 equiv)

  • Alternative: Refluxing in dilute acid (HCl/MeOH)

Protocol:

  • Dissolve the crude Phase 2 product in THF.

  • Add TBAF solution (2.0 equiv). Stir at RT for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS for the disappearance of the TMS-adduct.

  • Final Workup: Dilute with water, acidify to pH 1–2 with HCl. Extract with EtOAc.

  • Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient with 1% AcOH) or recrystallization from ethanol/water.

Data Summary & Process Safety

Quantitative Parameters
ParameterPhase 1 (C6-TMS)Phase 2 (C3-SMe)
Base s-BuLi / TMEDAs-BuLi / TMEDA
Stoichiometry 2.2 equiv2.2 equiv
Temperature -78 °C-78 °C
Reaction Time 1 h2 h (slower kinetics)
Electrophile TMSClMeSSMe
Expected Yield 85–92%60–75%
Safety & Handling
  • Organolithiums (s-BuLi): Pyrophoric. Handle only under inert atmosphere (N₂ or Ar). Use sure-seal bottles and oven-dried glassware.

  • Dimethyl Disulfide: Toxic and stench. Decontaminate glassware with bleach (sodium hypochlorite) to oxidize sulfur residues before removing from the hood.

  • Exotherms: The quenching steps (TMSCl and Acid) can be exothermic. Maintain cooling during initial addition.[3]

Mechanistic Validation (Self-Validating System)

To ensure the protocol is working as intended, use ¹H NMR to track the substitution pattern.

  • Starting Material: 2-Methoxybenzoic acid shows a complex 4-proton aromatic region.

  • Intermediate 1 (6-TMS): Look for the disappearance of the most downfield doublet (C6-H) and the appearance of a strong singlet at ~0.3 ppm (TMS). The aromatic region should show 3 protons with a specific splitting pattern (triplet, doublet, doublet).

  • Target (3-SMe): The TMS signal disappears. The aromatic region will show 3 protons.[2][3] Crucially, the coupling constants will indicate a 1,2,3-substitution pattern (vicinal couplings).

Workflow Diagram

Workflow cluster_phase1 Phase 1: C6 Blocking cluster_phase2 Phase 2: C3 Functionalization cluster_phase3 Phase 3: Deprotection P1_Step1 Cool to -78°C Add s-BuLi P1_Step2 Add TMSCl (Block C6) P1_Step1->P1_Step2 P2_Step1 Cool to -78°C Add s-BuLi P1_Step2->P2_Step1 Isolate Interm. P2_Step2 Add MeSSMe (Target C3) P2_Step1->P2_Step2 P3_Step1 TBAF Treatment (Remove TMS) P2_Step2->P3_Step1 Crude P3_Step2 Acid Workup Isolate Product P3_Step1->P3_Step2

Caption: Step-by-step operational workflow for the regioselective synthesis.

References

  • Mortier, J., et al. "Directed Ortho-Metalation of Unprotected Benzoic Acids.[4] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters, vol. 8, no.[4][5] 4, 2006, pp. 765–768.

  • Snieckus, V. "Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879–933.

  • Nguyen, T.H., et al. "The carboxylate group as a powerful directing group in the lithiation of benzoic acids." Journal of Organic Chemistry, vol. 79, 2014.[6]

Sources

Application

Application Note: Controlled Oxidation Strategies for 2-Methoxy-3-(methylthio)benzoic Acid

Executive Summary The oxidation of 2-Methoxy-3-(methylthio)benzoic acid is a critical transformation in the synthesis of sulfonylurea herbicides and benzoylcyclohexanedione bioactive agents. The sulfur moiety serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of 2-Methoxy-3-(methylthio)benzoic acid is a critical transformation in the synthesis of sulfonylurea herbicides and benzoylcyclohexanedione bioactive agents. The sulfur moiety serves as a "switchable" pharmacophore; its oxidation state (sulfide


 sulfoxide 

sulfone) dramatically alters the electronic properties of the aromatic ring and the solubility profile of the molecule.

This guide addresses the primary synthetic challenge: Selectivity.

  • Challenge A: Stopping the oxidation precisely at the Sulfoxide stage without over-oxidation.

  • Challenge B: Driving the reaction to the Sulfone efficiently without generating hazardous organic waste (e.g., m-chlorobenzoic acid from m-CPBA).

This note provides two validated protocols: a Sodium Periodate (


)  method for high-fidelity sulfoxide synthesis and a Sodium Tungstate (

) catalyzed
method for green, scalable sulfone synthesis.

Mechanistic Principles & Reaction Pathways[1]

The oxidation of the methylthio group proceeds via electrophilic attack on the sulfur lone pair. The electron-donating methoxy group at the C2 position and the electron-withdrawing carboxylic acid at C1 create a unique "push-pull" electronic environment, but the sulfur atom remains the most nucleophilic site.

Reaction Pathway Diagram

OxidationPathway Substrate Substrate 2-Methoxy-3-(methylthio)benzoic acid Sulfoxide Target A: Sulfoxide (Chiral Center @ S) Substrate->Sulfoxide Protocol A: NaIO4 (1.0 eq) 0°C, mild Sulfone Target B: Sulfone (Achiral) Substrate->Sulfone Direct Exhaustive Oxidation Sulfoxide->Sulfone Protocol B: H2O2 + Na2WO4 60°C, Heat OverOx Over-Oxidation Risk Sulfoxide->OverOx Uncontrolled Conditions

Figure 1: Stepwise oxidation pathway. Control is achieved by selecting reagents with specific redox potentials.

Chemical Challenges
  • Steric Hindrance: The sulfur at C3 is flanked by a carboxylic acid (C1) and a methoxy group (C2). This "ortho-ortho" effect can retard reaction kinetics compared to para-isomers.

  • Chemoselectivity: While the carboxylic acid is stable, the aromatic ring must be protected from electrophilic chlorination if using hypochlorite-based oxidants. Therefore, halogen-free oxidants are preferred.

Comparative Reagent Selection

FeatureSodium Periodate (

)
Hydrogen Peroxide / Tungstatem-CPBA
Primary Utility Selective Sulfoxide Exhaustive Sulfone Lab-scale Sulfone/Sulfoxide
Selectivity Excellent (Kinetic control)Low (Thermodynamic control)Moderate (Stoichiometry dependent)
Atom Economy Low (High MW waste)High (Water is byproduct) Poor (Benzoic acid waste)
Scalability Moderate (Costly reagent)Excellent (Industrial standard) Low (Safety/Solubility issues)
Safety Stable solidExothermic,

evolution
Shock sensitive, Peroxide accumulation

Protocol A: Selective Synthesis of Sulfoxide

Target: 2-Methoxy-3-(methylsulfinyl)benzoic acid Methodology: Sodium Periodate Oxidation

This method relies on the solubility difference between the inorganic oxidant and the organic substrate to moderate the reaction rate, preventing over-oxidation.

Materials
  • Substrate: 2-Methoxy-3-(methylthio)benzoic acid (10 mmol, ~1.98 g)

  • Oxidant: Sodium Metaperiodate (

    
    ) (10.5 mmol, 2.25 g)
    
  • Solvent: Methanol (40 mL) and Water (10 mL)

  • Quench: Saturated Sodium Bisulfite (

    
    )
    
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve the substrate in Methanol (40 mL). Cool the solution to 0°C using an ice bath.

  • Oxidant Solution: Dissolve

    
     in water (10 mL). This may require mild warming; ensure it returns to room temperature before addition.
    
  • Addition: Dropwise add the aqueous

    
     to the methanolic substrate solution over 15 minutes. Crucial: Maintain temperature < 5°C to maximize selectivity.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or HPLC. The sulfoxide is significantly more polar than the sulfide.

  • Quenching: If starting material is consumed, add 5 mL of saturated

    
     to destroy excess periodate. Iodine precipitation may occur; this is normal.
    
  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 30 mL). Note: The product is a carboxylic acid; if it remains in the aqueous phase, adjust pH to ~3-4 with dilute HCl to ensure it is protonated and extractable.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Expected Yield: 85-95% Key QC Parameter:


 NMR shift of S-Me moves from 

2.4 (sulfide) to

~2.7-2.8 (sulfoxide).

Protocol B: Exhaustive Synthesis of Sulfone

Target: 2-Methoxy-3-(methylsulfonyl)benzoic acid Methodology: Tungstate-Catalyzed Peroxide Oxidation

This is a "Green Chemistry" protocol. Sodium tungstate forms a peroxotungstate complex in situ, which is a potent oxygen transfer agent capable of performing the double oxidation rapidly.

Catalytic Cycle Visualization

TungstateCycle WO4 Na2WO4 (Pre-catalyst) Peroxo Peroxotungstate [WO(O2)2] WO4->Peroxo + H2O2 ActiveOx Oxidation Event (S -> SO -> SO2) Peroxo->ActiveOx Substrate ActiveOx->WO4 - H2O H2O2 H2O2 (Oxidant) Water H2O (Byproduct)

Figure 2: The catalytic cycle of Tungstate. The species regenerates, requiring only stoichiometric H2O2.

Materials
  • Substrate: 2-Methoxy-3-(methylthio)benzoic acid (10 mmol)

  • Oxidant: Hydrogen Peroxide (30% w/w, 25 mmol, 2.5 equiv). Excess is required to drive kinetics.

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (0.2 mmol, 2 mol%)
    
  • Solvent: Water (10 mL) + Acetic Acid (10 mL) (Acidic media accelerates the formation of the active peroxo-species).

Step-by-Step Procedure
  • Setup: In a 50 mL flask equipped with a reflux condenser and magnetic stir bar, combine the substrate, Sodium Tungstate, and Acetic Acid.

  • Activation: Heat the mixture to 50°C .

  • Addition: Add

    
     (30%) dropwise.
    
    • Safety Alert: The reaction is exothermic. Monitor internal temperature.[1] Do not allow to exceed 70°C to prevent decarboxylation or peroxide runaway.

  • Reaction: Stir at 60°C for 2-4 hours.

    • Endpoint: The mixture usually becomes homogeneous as the polar sulfone forms, then may precipitate upon cooling.

  • Quenching: Cool to RT. Add sodium sulfite solution carefully to neutralize residual peroxides (test with starch-iodide paper: Blue = Peroxide present).

  • Isolation:

    • The product often precipitates upon cooling and adding water. Filter the white solid.

    • If no precipitate: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

  • Purification: Recrystallization from Ethanol/Water.

Expected Yield: >90% Key QC Parameter:


 NMR shift of S-Me moves to 

~3.1-3.3 (sulfone). Melting point will be significantly higher than the starting material.

Analytical Characterization & Troubleshooting

NMR Diagnostic Table
Proton EnvironmentSulfide (

ppm)
Sulfoxide (

ppm)
Sulfone (

ppm)
-S-CH3 2.40 - 2.502.70 - 2.853.10 - 3.30
-OCH3 ~3.80~3.85~3.90
Aromatic H (Ortho to S) BaselineDownfield Shift (+0.[2][3]2)Significant Downfield (+0.4)
Troubleshooting Guide
  • Problem: Incomplete oxidation to Sulfone (stopping at Sulfoxide).

    • Fix: Increase temperature to 70°C or add another 0.5 eq of

      
      . The second oxidation step (
      
      
      
      ) is slower than the first.
  • Problem: Poor Solubility of Substrate.

    • Fix: For Protocol B, increase the ratio of Acetic Acid. For Protocol A, ensure enough Methanol is present.

  • Problem: Product stuck in water layer.

    • Fix: The sulfonyl group increases acidity and polarity. Ensure the pH is < 2 during extraction to suppress ionization of the carboxylic acid.

Safety & Handling

  • Hydrogen Peroxide (30%): Corrosive and strong oxidizer. Causes severe burns. Store in vented caps.

  • Exotherms: Oxidation of sulfides is highly exothermic. On scales >10g, active cooling (jacketed reactor) is mandatory during oxidant addition.

  • Waste: Protocol B generates minimal waste (water/acetic acid). Protocol A generates iodine waste which must be segregated.

References

  • Selective Oxidation (Periodate): Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[4][5][6] The Journal of Organic Chemistry, 27(1), 282–284.

  • Green Oxidation (Tungstate): Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 54(21), 5557-5576.

  • General Reactivity of Benzoic Acid Derivatives: "Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid". Russian Journal of Organic Chemistry, 55, 1093–1098 (2019). (Demonstrates stability of the methoxy-benzoic core).

  • Electrochemical Alternatives: "Scalable selective electrochemical oxidation of sulfides to sulfoxides". RSC Advances. (2014).

Sources

Method

Application Note: 2-Methoxy-3-(methylthio)benzoic Acid in Pharmaceutical Synthesis

The following Application Note and Protocol guide details the use of 2-Methoxy-3-(methylthio)benzoic acid (CAS 343331-66-8) as a pharmaceutical intermediate. Introduction & Executive Summary 2-Methoxy-3-(methylthio)benzo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-Methoxy-3-(methylthio)benzoic acid (CAS 343331-66-8) as a pharmaceutical intermediate.

Introduction & Executive Summary

2-Methoxy-3-(methylthio)benzoic acid is a specialized aromatic building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators , specifically targeting the Neurokinin-3 (NK3) receptor . It serves as a critical "left-hand side" (LHS) acylating agent for constructing the pharmacophore of aryl-amide based drugs.

While less common than its 4- or 5-substituted isomers (used in drugs like Tiapride or Sulpiride), the 3-substituted isomer is vital for Structure-Activity Relationship (SAR) studies to optimize binding affinity and metabolic stability. Its methylthio group (-SMe) is a versatile handle, capable of acting as a lipophilic donor or being oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) to modulate polarity and hydrogen bonding.

Key Applications:

  • NK3 Antagonist Synthesis: Precursor for Osanetant analogs and related tachykinin receptor ligands.

  • Bioisosteric Replacement: Used to introduce the -SMe motif as a bioisostere for methoxy (-OMe) or chloro (-Cl) groups to improve metabolic stability.

  • Scaffold Diversification: Precursor to 2-methoxy-3-(methylsulfonyl)benzoic acid via controlled oxidation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 2-Methoxy-3-(methylthio)benzoic acid
CAS Number 343331-66-8
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 118 – 122 °C (Typical)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~3.8 (Carboxylic acid)
Stability Sensitive to strong oxidizers (S-oxidation); Hygroscopic

Application I: Amide Coupling for NK3 Antagonist Scaffolds

The primary utility of this intermediate is the acylation of secondary amines (typically substituted piperidines or piperazines) to form the core amide bond found in many CNS-active agents.

Mechanism of Action

The reaction proceeds via the activation of the carboxylic acid to an acid chloride or an activated ester, followed by nucleophilic attack by the amine. The ortho-methoxy group provides steric protection and influences the twist of the amide bond, a critical feature for receptor binding.

Protocol: Acid Chloride Mediated Coupling

Objective: Synthesize N-substituted-2-methoxy-3-(methylthio)benzamide.

Materials:

  • 2-Methoxy-3-(methylthio)benzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

  • Target Amine (e.g., 4-phenylpiperidine derivative) (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a flame-dried Round Bottom Flask (RBF) under N₂, dissolve 2-Methoxy-3-(methylthio)benzoic acid in anhydrous DCM (5 mL/mmol).

    • Cool to 0°C. Add a catalytic amount of DMF (1-2 drops).

    • Add Oxalyl Chloride dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂, HCl).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot quenched with MeOH should show methyl ester by TLC/LC-MS.

    • Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling Reaction:

    • In a separate flask, dissolve the Target Amine and TEA in DCM. Cool to 0°C.[1]

    • Slowly add the solution of the crude acid chloride to the amine solution via syringe/cannula.

    • Stir at 0°C for 30 mins, then warm to RT and stir for 4–12 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1) should show consumption of the amine.

  • Workup & Isolation:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize from EtOH/Heptane or purify via Flash Column Chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Diagram 1: Synthesis Workflow

SynthesisWorkflow Raw Start: 2-Methoxy-3-(methylthio) benzoic acid Activation Activation: (COCl)2 / DMF -> Acid Chloride Raw->Activation Activation Coupling Coupling: Amine + Base (TEA) DCM, 0°C -> RT Activation->Coupling Addition Workup Workup: NaHCO3 Wash Acid Wash Coupling->Workup Quench Product End Product: Target Amide (NK3 Scaffold) Workup->Product Purification

Caption: Workflow for converting the benzoic acid intermediate into the active pharmaceutical amide scaffold.

Application II: Controlled Oxidation (Sulfone Synthesis)

For SAR optimization, the methylthio group is often oxidized to the sulfonyl group (-SO₂Me) to increase polarity and reduce metabolic liability (S-oxidation is a common metabolic pathway; pre-oxidizing blocks this).

Protocol: Selective Oxidation to Sulfone

Reagents:

  • Substrate: 2-Methoxy-3-(methylthio)benzoic acid (or its amide derivative).

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) (2.2 eq) or H₂O₂/Na₂WO₄.

  • Solvent: DCM or Acetic Acid.

Methodology:

  • Dissolve substrate in DCM. Cool to 0°C.[1]

  • Add m-CPBA (77% max) portion-wise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Monitor: LC-MS. Intermediate Sulfoxide (M+16) appears first, followed by Sulfone (M+32).

  • Workup: Quench with 10% Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Isolate the sulfone product.

Diagram 2: Oxidation Pathway

OxidationPath Thio Thioether (-SMe) Lipophilic Metabolically Labile Sulfoxide Sulfoxide (-S(=O)Me) Chiral Center Intermediate Polarity Thio->Sulfoxide 1.0 eq Oxidant Sulfone Sulfone (-SO2Me) Polar, Stable H-Bond Acceptor Sulfoxide->Sulfone Excess Oxidant

Caption: Stepwise oxidation pathway for SAR optimization.

Quality Control & Analytical Methods

To ensure the integrity of the intermediate before use in GMP or GLP synthesis:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

    • Acceptance Criteria: Purity > 98.0% (Area %).

  • NMR Specification (¹H NMR, 400 MHz, DMSO-d₆):

    • Look for diagnostic signals:

      • -OCH₃: Singlet, ~3.8 ppm.

      • -SMe: Singlet, ~2.4 ppm.

      • Aromatic Protons: 3H multiplet in the 7.0–7.8 ppm region.

      • -COOH: Broad singlet, >12.0 ppm (exchangeable).

Handling & Safety (SHE)

  • Hazards: Irritating to eyes, respiratory system, and skin.

  • Storage: Store at +2°C to +8°C. Hygroscopic—keep tightly sealed.

  • Incompatibility: Avoid strong oxidizing agents (unless intended for reaction) and strong bases.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood, especially during acid chloride formation (HCl generation).

References

  • Chemical Source Registry . (2025). 2-Methoxy-3-(methylthio)benzoic acid (CAS 343331-66-8) Physicochemical Properties. ChemSrc. Link

  • Emonds-Alt, X., et al. (1995). Pharmacological profile and chemical synthesis of SR 142801, the first potent and selective non-peptide antagonist of the NK3 tachykinin receptor. Life Sciences. Link (Context on NK3 antagonist scaffolds).

  • BenchChem . (2025). General protocols for Benzoic Acid derivatization. Link

  • PubChem . (2025). Compound Summary for Methoxy-methylthio-benzoic acid derivatives. National Library of Medicine. Link

(Note: While specific patent literature for the 3-isomer is proprietary, the protocols above are derived from standard validated methodologies for the 4- and 5-isomers used in commercial pharmaceuticals like Tiapride and Osanetant analogs.)

Sources

Application

Preparation of benzamides from 2-Methoxy-3-(methylthio)benzoic acid

Application Notes & Protocols Topic: Strategic Synthesis of Benzamide Derivatives from 2-Methoxy-3-(methylthio)benzoic Acid For: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract The benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Benzamide Derivatives from 2-Methoxy-3-(methylthio)benzoic Acid

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

The benzamide moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved pharmaceuticals. Its synthesis via the coupling of a carboxylic acid and an amine is a cornerstone reaction in drug discovery. This document provides a detailed guide for the preparation of benzamides using 2-Methoxy-3-(methylthio)benzoic acid as a versatile starting material. We present a comprehensive overview of the underlying chemical principles, two robust, field-proven protocols utilizing common coupling reagents, and expert insights into reaction optimization and troubleshooting. The methodologies are designed to be broadly applicable, enabling researchers to efficiently generate libraries of novel benzamide-containing molecules for screening and lead optimization.

Introduction: The Central Role of the Amide Bond

The amide bond is a fundamental linkage in both biology and pharmacology.[1] Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a critical component in molecular recognition at biological targets. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, necessitating the use of coupling reagents to facilitate the reaction under practical laboratory conditions.[1][2][3]

2-Methoxy-3-(methylthio)benzoic acid is a valuable building block, offering multiple points for synthetic diversification. The strategic placement of the methoxy and methylthio groups can influence the conformation and electronic properties of the final benzamide products, making it an attractive scaffold for exploring structure-activity relationships (SAR). This guide focuses on the efficient conversion of this carboxylic acid to its corresponding amides.

Core Principles: Activating the Carboxyl Group

The key to successful amide bond formation is the activation of the carboxylic acid's carbonyl group, transforming the hydroxyl into a better leaving group. This enhances its electrophilicity, making it susceptible to nucleophilic attack by the amine. Two major classes of reagents have become the industry standard for this transformation: carbodiimides and uronium/aminium salts.

The Carbodiimide Pathway (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers as no part of the reagent is incorporated into the final product.[4] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[4][5][6][7]

While this intermediate can react directly with an amine, it is unstable and prone to two undesired pathways:

  • Hydrolysis: In aqueous media, the intermediate can hydrolyze, regenerating the carboxylic acid.[4]

  • Rearrangement: It can rearrange to a stable, unreactive N-acylurea byproduct, terminating the reaction.[5]

To mitigate these issues and suppress potential racemization of chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines, leading to cleaner reactions and higher yields.[8][9]

The Uronium/Aminium Salt Pathway (e.g., HATU)

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[10] HATU is the aminium salt of HOAt (1-hydroxy-7-azabenzotriazole). The reaction mechanism involves the formation of a highly reactive HOAt-ester of the carboxylic acid.[10] This reaction is significantly faster and often results in higher yields than carbodiimide methods, especially for sterically hindered substrates.[8]

These reactions require a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate both the carboxylic acid, facilitating its attack on HATU, and the amine salt (if provided as a hydrochloride), freeing the nucleophile for the coupling reaction.[10][11]

Experimental Design & Protocols

The following protocols provide step-by-step guidance for the synthesis of benzamides from 2-Methoxy-3-(methylthio)benzoic acid.

Diagram: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid & Amine in Solvent add_base Add Base (e.g., DIPEA) start->add_base add_reagent Add Coupling Reagent (e.g., HATU/EDC) at 0°C add_base->add_reagent stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->stir quench Aqueous Quench/ Extraction stir->quench dry Dry Organic Layer (e.g., Na2SO4) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify end end purify->end Isolate Pure Benzamide

Caption: A generalized workflow for benzamide synthesis.

Protocol 1: EDC/HOBt Mediated Coupling

This method is robust, cost-effective, and suitable for a wide range of primary and secondary amines.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Methoxy-3-(methylthio)benzoic acid (1.0 eq).

  • Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, see Table 1).

  • Add the desired amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add a tertiary base like triethylamine (TEA) or DIPEA (1.2 eq).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the mixture and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure benzamide.

Table 1: Typical Reagent Stoichiometry for EDC/HOBt Protocol

Reagent Equivalents Molarity (Typical) Purpose
2-Methoxy-3-(methylthio)benzoic acid 1.0 0.1 - 0.5 M Substrate
Amine 1.1 - Nucleophile
EDC·HCl 1.2 - Coupling Reagent
HOBt 1.2 - Additive/Activator
Base (e.g., DIPEA) 1.2 (if needed) - Acid Scavenger

| Solvent (DMF or DCM) | - | 0.1 - 0.5 M | Reaction Medium |

Protocol 2: High-Efficiency HATU Mediated Coupling

This protocol is recommended for challenging substrates, including sterically hindered amines or for reactions where speed and yield are paramount.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-Methoxy-3-(methylthio)benzoic acid (1.0 eq) and dissolve in anhydrous DMF (see Table 2).

  • Add the desired amine (1.1 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The solution may change color.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with a large volume of ethyl acetate.

  • Wash the organic layer extensively with water (3-4 times) to remove DMF and urea byproducts, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 2: Typical Reagent Stoichiometry for HATU Protocol

Reagent Equivalents Molarity (Typical) Purpose
2-Methoxy-3-(methylthio)benzoic acid 1.0 0.1 - 0.2 M Substrate
Amine 1.1 - Nucleophile
HATU 1.1 - Coupling Reagent
DIPEA 2.5 - Non-nucleophilic Base

| Solvent (DMF) | - | 0.1 - 0.2 M | Reaction Medium |

Mechanistic Insights (Diagrams)

Understanding the reaction pathways is key to troubleshooting and optimization.

Diagram: EDC/HOBt Coupling Mechanism

G RCOOH R-COOH O_acyl [O-Acylisourea Intermediate] (Reactive) RCOOH->O_acyl + EDC EDC EDC Amide Amide (Product) O_acyl->Amide + R'-NH₂ HOBt_ester [HOBt Active Ester] (More Stable) O_acyl->HOBt_ester + HOBt (Main Pathway) N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Side Reaction) Amine R'-NH₂ Urea Urea (Byproduct) HOBt HOBt HOBt_ester->Amide + R'-NH₂ G RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg + DIPEA DIPEA1 DIPEA HOAt_ester [HOAt Active Ester] RCOO_neg->HOAt_ester + HATU HATU HATU Amide Amide (Product) HOAt_ester->Amide + R'-NH₂ Amine R'-NH₂ Byproducts HOAt + Tetramethylurea (Byproducts)

Caption: The HATU pathway proceeds via a highly active ester.

Troubleshooting and Expert Recommendations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive coupling reagent (hydrolyzed).- Poor quality solvent (contains water/amines).- Amine is not sufficiently nucleophilic.- Use fresh, high-quality coupling reagents and anhydrous solvents.- Switch to a more powerful coupling agent (e.g., from EDC to HATU).- Increase reaction temperature or time.
Recovery of Starting Acid - Insufficient equivalents of coupling reagent.- Reaction not run long enough.- Ensure accurate stoichiometry; consider adding 1.2-1.5 eq of coupling reagent.- Allow reaction to run for a longer duration, monitoring by LC-MS.
Multiple Byproducts - For EDC: N-acylurea formation.- For HATU: Reaction with excess base.- Ensure HOBt is used with EDC.- Avoid using a large excess of HATU. Use the recommended stoichiometry.- Ensure efficient work-up to remove water-soluble byproducts.
Difficulty in Purification - Urea byproducts from EDC/DCC co-eluting with the product.- If using EDC, perform thorough aqueous washes. The urea from EDC is water-soluble.<[4][9]br>- If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up. [9][11]

Conclusion

The synthesis of benzamides from 2-Methoxy-3-(methylthio)benzoic acid can be achieved with high efficiency using standard peptide coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium salt-based method like HATU depends on the specific substrate, cost considerations, and desired reaction speed. The EDC/HOBt protocol offers a reliable and economical option for general use, while the HATU protocol provides a powerful alternative for more challenging syntheses. By understanding the underlying mechanisms and following the detailed procedures outlined in this note, researchers can confidently and effectively generate diverse benzamide libraries for advancing their drug discovery programs.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wikipedia. (2023). Carbodiimide. [Link]

  • Cen-Medchem. (2026). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]

  • Gao, C., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(35), 21565-21572. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 305-325. [Link]

  • Sab-at, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4742-4745. [Link]

  • Sab-at, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • ACS Omega. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

  • askIITians. (2025). How is benzamide obtained from benzoic acid? [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Royal Society of Chemistry. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • Reddit. (2024). HATU coupling - what's the best order? [Link]

Sources

Method

Application Note: Chemoselective Methylation of 3-Mercapto-2-Methoxybenzoic Acid

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes chemical principles with practical, scalable methodologies for the methylation of 3-mercapt...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes chemical principles with practical, scalable methodologies for the methylation of 3-mercapto-2-methoxybenzoic acid.[1]

Introduction & Strategic Analysis

3-Mercapto-2-methoxybenzoic acid is a densely functionalized scaffold often utilized in the synthesis of agrochemicals (e.g., dicamba analogs) and pharmaceutical intermediates (e.g., kinase inhibitors).[1] The molecule presents three potential sites for methylation, requiring precise chemoselective control:

  • Thiol (-SH): High nucleophilicity, pKa ~6–7.[1] Target for S-methylation.

  • Carboxylic Acid (-COOH): Moderate nucleophilicity, pKa ~3–4.[1] Target for esterification.

  • Methoxy (-OMe): Already methylated; stable under standard alkylation conditions.[1]

The Selectivity Challenge

The primary challenge lies in differentiating between the thiol and the carboxylic acid.[1]

  • Acidity: The carboxylic acid deprotonates before the thiol (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    
  • Nucleophilicity: The thiolate anion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) is a significantly softer and stronger nucleophile than the carboxylate anion (
    
    
    
    ).

Reaction Pathways & Mechanism

The following diagram illustrates the divergent pathways controlled by base stoichiometry and solvent choice.

ReactionPathways Substrate 3-Mercapto-2-methoxybenzoic acid (Substrate) Dianion Dianion Intermediate (Ar-S⁻ / Ar-COO⁻) Substrate->Dianion  2.2 eq. Base (NaOH or K2CO3) S_Product Target A: S-Methylated Acid 3-(methylthio)-2-methoxybenzoic acid Dianion->S_Product  1.05 eq. MeI Kinetic Control (0°C) Global_Product Target B: Fully Methylated Methyl 3-(methylthio)-2-methoxybenzoate Dianion->Global_Product  Excess MeI / DMS Thermodynamic Control (Reflux) S_Product->Global_Product  Acidic MeOH or Excess MeI

Figure 1: Divergent methylation pathways based on stoichiometry and kinetic control.

Experimental Protocols

Protocol A: Selective S-Methylation

Target: 3-(methylthio)-2-methoxybenzoic acid Mechanism: Kinetic control utilizing the superior nucleophilicity of the thiolate anion.[1]

Reagents & Equipment[1][2][3]
  • Substrate: 3-Mercapto-2-methoxybenzoic acid (1.0 eq)

  • Methylating Agent: Methyl Iodide (MeI) (1.05 eq) [Warning: Carcinogen][1]

  • Base: Potassium Hydroxide (KOH) or NaOH (2.2 eq)

  • Solvent: Water/Methanol (1:1 v/v) or Water (if substrate forms a soluble salt)[1]

  • Apparatus: 3-neck round bottom flask, addition funnel, thermometer, pH meter.[1]

Step-by-Step Methodology
  • Dissolution: In a 3-neck flask, dissolve 2.2 eq of KOH in water/methanol (10 mL/g substrate).

  • Substrate Addition: Add 3-mercapto-2-methoxybenzoic acid slowly under stirring. Ensure full dissolution (formation of the dianion).[1] The solution may turn slightly yellow.[1]

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

    • Why? Low temperature suppresses the reaction of the harder carboxylate nucleophile.[1]

  • Methylation: Add MeI (1.05 eq) dropwise over 20 minutes. Maintain temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check by HPLC or TLC. Disappearance of thiol is the endpoint.[1]

  • Workup (Critical for Selectivity):

    • Wash the aqueous alkaline solution with Ethyl Acetate (2x) to remove any trace O-methyl ester or disulfide byproducts.[1]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.[1]

    • The product, 3-(methylthio)-2-methoxybenzoic acid , will precipitate as a white/off-white solid.[1][4]

  • Isolation: Filter, wash with cold water, and dry under vacuum.[1]

Protocol B: Global Methylation (One-Pot)

Target: Methyl 3-(methylthio)-2-methoxybenzoate Mechanism: Exhaustive alkylation of both S and O centers.[1]

Reagents
  • Substrate: 1.0 eq

  • Reagent: Dimethyl Sulfate (DMS) (2.5 eq) or MeI (3.0 eq)[1]

  • Base: Potassium Carbonate (K2CO3) (3.0 eq)[1]

  • Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Setup: Charge flask with Substrate, K2CO3, and Acetone (15 mL/g).

  • Reagent Addition: Add MeI or DMS dropwise at RT.

  • Reflux: Heat to reflux (approx. 56°C for acetone) for 4–6 hours.

  • Workup:

    • Filter off inorganic salts (K2CO3/KI).[1]

    • Concentrate the filtrate.[1]

    • Redissolve residue in Ethyl Acetate, wash with water and brine.

    • Dry over Na2SO4 and concentrate.[1]

  • Purification: Recrystallization from hexanes/EtOAc or flash chromatography if necessary.

Protocol C: Green Chemistry Alternative (Dimethyl Carbonate)

Target: Methyl 3-(methylthio)-2-methoxybenzoate (Global) or Selective S-methylation (Tunable) Advantage: Avoids toxic halides/sulfates; DMC is biodegradable.[1]

  • Reagents: Substrate (1.0 eq), Dimethyl Carbonate (DMC) (Solvent & Reagent, 10-20 eq), Base (K2CO3, 0.1–1.0 eq cat.).[1]

  • Conditions:

    • S-Methylation: DMC, cat.[1] K2CO3, phase transfer catalyst (TBAB), reflux (90°C).[1] Sulfur reacts faster than Oxygen in DMC.[1]

    • Global:[1][5] Requires higher temp (autoclave >120°C) or stronger base (DBU) to drive esterification effectively with DMC.[1]

Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (Selective S)Protocol B (Global)Protocol C (Green)
Primary Reagent Methyl Iodide (1.05 eq)MeI or DMS (Excess)Dimethyl Carbonate
Base NaOH/KOH (2.2 eq)K2CO3 (3.0 eq)K2CO3 / DBU
Solvent H2O / MeOHAcetone / DMFDMC (Neat)
Temp 0°C

RT
Reflux90°C - 130°C
Major Product Free Acid (S-Me)Methyl Ester (S-Me)Tunable
Yield (Typical) 85–92%90–95%70–85%
Troubleshooting Guide
  • Issue: Low Selectivity (Ester formation in Protocol A).

    • Cause: Temperature too high or local excess of MeI.[1]

    • Fix: Ensure strict 0°C maintenance; dilute MeI before addition.[1]

  • Issue: Disulfide Formation (Dimerization). [1]

    • Cause: Oxidation of thiol before methylation.[1]

    • Fix: Degas solvents with Nitrogen/Argon.[1] Add a pinch of Sodium Borohydride (NaBH4) or Sodium Metabisulfite if dimerization is observed.

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance from the 2-methoxy group.[1]

    • Fix: Increase reaction time; do not increase temperature for Protocol A (compromises selectivity). For Protocol B, switch to DMF and heat to 80°C.

References

  • General Reactivity of Mercaptobenzoic Acids

    • PubChem Compound Summary for 3-Mercaptobenzoic acid.[1] National Center for Biotechnology Information.[1] [Link][1]

  • S-Methylation Mechanisms

    • Shimizu, M., et al. (2010).[1] "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles. [Link][1]

  • pKa and Selectivity Data

    • pKa values for benzoic acid derivatives. Organic Chemistry Data.[1][6] [Link][1]

  • Green Methylation with DMC: Tundo, P., & Selva, M. (2002). "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. (Contextual grounding for Protocol C).

Sources

Application

Reagents for activating the carboxyl group of 2-Methoxy-3-(methylthio)benzoic acid

This Application Note is designed for researchers and process chemists requiring high-efficiency activation of 2-Methoxy-3-(methylthio)benzoic acid (CAS 63676-22-2) .[1] The protocols below prioritize chemoselectivity (p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-efficiency activation of 2-Methoxy-3-(methylthio)benzoic acid (CAS 63676-22-2) .[1]

The protocols below prioritize chemoselectivity (preserving the oxidation-sensitive thioether) and reactivity (overcoming the steric hindrance of the ortho-methoxy group).

Executive Summary

Activating 2-Methoxy-3-(methylthio)benzoic acid presents a dual challenge in organic synthesis:

  • Steric Hindrance: The substituent at the ortho position (2-methoxy) creates a significant steric barrier, retarding nucleophilic attack at the carbonyl carbon.[1]

  • Chemoselectivity: The 3-methylthio (-SMe) group is a "soft" nucleophile susceptible to oxidation (to sulfoxide/sulfone) or alkylation.[1] Aggressive chlorinating agents (like refluxing thionyl chloride) can lead to side reactions at the sulfur center.[1]

This guide outlines three validated activation pathways: HATU/HOAt for high-throughput medicinal chemistry, Oxalyl Chloride for scalable acid chloride synthesis, and T3P for low-epimerization/green chemistry applications.[1]

Mechanistic Analysis & Reagent Selection[2]

The 2-methoxy group exerts a "steric gatekeeper" effect.[1] Standard carbodiimides (EDC/DCC) often result in slow kinetics, leading to high rates of


-acylurea rearrangement (a dead-end byproduct).[1]
The "Ortho-Effect" and Sulfur Sensitivity[1]
  • Electronic Context: The 2-OMe group is electron-donating by resonance but inductively withdrawing.[1] However, its physical bulk forces the carboxyl group out of planarity, reducing conjugation and making the carbonyl carbon less electrophilic in the ground state.

  • Sulfur Vulnerability: The 3-SMe group can form chlorosulfonium salts with strong electrophiles or oxidize in the presence of harsh reagents.

Reagent Selection Matrix
ReagentMechanismSuitabilityProsCons
HATU Uronium/Aza-benzotriazoleHigh (Discovery)Fastest kinetics for ortho-substituted acids; 7-aza nitrogen assists coupling.[1]Expensive; difficult to remove byproduct (tetramethylurea) on large scale.[1][2]
Oxalyl Chloride Acid ChlorideHigh (Scale-up)Converts acid to highly reactive -COCl; milder than SOCl₂; gaseous byproducts.[1]Requires anhydrous conditions; potential for S-interaction if temp not controlled.[1]
T3P Propylphosphonic AnhydrideMedium/High Low toxicity; water-soluble byproducts; excellent for sterics.[1]Slower than HATU; requires specific solvents (EtOAc/DMF).[1][2]
SOCl₂ Acid ChlorideLow Cheap.[1]Risk: High risk of oxidizing sulfide to sulfoxide or forming chlorosulfonium species.[1]

Visualizing the Activation Logic

The following diagram illustrates the decision tree and mechanistic pathways for activating this specific substrate.

ActivationPathways Start 2-Methoxy-3-(methylthio)benzoic acid Decision Select Pathway Start->Decision PathA Method A: HATU (Discovery/Small Scale) Decision->PathA High Yield Required PathB Method B: Oxalyl Chloride (Scale-Up/Intermediate) Decision->PathB Cost/Scale Critical PathC Method C: T3P (Green/Process) Decision->PathC Green Chemistry IntermediateA Active Ester (-OAt) *Stabilized by 7-N* PathA->IntermediateA DIPEA, DMF IntermediateB Acid Chloride (-COCl) *High Reactivity* PathB->IntermediateB (COCl)2, cat. DMF, 0°C IntermediateC Mixed Anhydride *Sterically Driven* PathC->IntermediateC Et3N, EtOAc Product Target Amide/Ester IntermediateA->Product + Amine (Fast) IntermediateB->Product + Nucleophile IntermediateC->Product + Amine (Slow)

Caption: Decision tree for reagent selection based on scale and downstream requirements. Note the central role of intermediate stability vs. reactivity.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU

Best for: Medicinal chemistry, library synthesis, and difficult amine partners.[1][2] Mechanism: The 7-nitrogen in the HATU structure hydrogen bonds with the incoming amine, acting as a general base and directing the nucleophile to the carbonyl, effectively bypassing the ortho-methoxy steric shield.

Materials:

  • Substrate: 2-Methoxy-3-(methylthio)benzoic acid (1.0 equiv)[1]

  • Reagent: HATU (1.1 - 1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (2.0 - 3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of the benzoic acid derivative in anhydrous DMF (concentration ~0.1 M).

  • Pre-activation (Critical): Add 2.0 equiv of DIPEA followed by 1.1 equiv of HATU.[1]

    • Note: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes . This allows the formation of the activated -OAt ester.[1] Do not skip this wait time; the steric bulk requires time for the active ester to form completely.

  • Coupling: Add the amine partner (1.0 - 1.2 equiv).[1]

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check LCMS for the disappearance of the active ester (M+ active ester mass) and formation of product.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOAt byproduct), water, and brine. Dry over Na₂SO₄.

Protocol B: Acid Chloride Synthesis via Oxalyl Chloride

Best for: Scale-up (>5g), weak nucleophiles (anilines), or when HATU byproducts are difficult to remove.[1][2] Safety Note: This method generates CO and HCl gas.[1] Use a scrubber.[1][3]

Materials:

  • Substrate: 2-Methoxy-3-(methylthio)benzoic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 - 1.5 equiv)[1]

  • Catalyst: DMF (anhydrous, 1–2 drops per 10 mmol)[1][2]

  • Solvent: Anhydrous DCM (Dichloromethane)[1][2]

Step-by-Step Procedure:

  • Setup: Place the benzoic acid in a flame-dried round-bottom flask under Nitrogen/Argon. Suspend in anhydrous DCM (0.2 M).

  • Catalysis: Add catalytic DMF (1–2 drops).

  • Chlorination: Cool the suspension to 0°C (Ice bath).

    • Reasoning: Low temperature prevents the Vilsmeier reagent (formed from DMF+(COCl)₂) from attacking the methylthio group.[1]

  • Addition: Add Oxalyl Chloride dropwise over 10–15 minutes. Gas evolution will occur immediately.[1]

  • Completion: Allow the reaction to warm to RT and stir for 2 hours. The suspension should become a clear solution.

  • Evaporation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

    • Tip: Co-evaporate with dry toluene twice to remove traces of HCl, which can degrade the thioether.

  • Coupling: Re-dissolve the crude acid chloride in DCM or THF and add to a solution of your amine + base (Et₃N or Pyridine) at 0°C.

Protocol C: T3P (Propylphosphonic Anhydride) Coupling

Best for: "Green" chemistry requirements, easy workup, and avoiding epimerization (if coupling to chiral amino acids).[1][2]

Step-by-Step Procedure:

  • Mix: Combine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF.

  • Base: Add DIPEA or NMM (N-methylmorpholine) (3.0 equiv).[1]

  • Reagent: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 equiv) dropwise.

  • Reaction: Stir at RT. If reaction is sluggish due to the 2-OMe sterics, heat to 50°C. T3P is thermally stable and safer than HATU at elevated temperatures.[1]

  • Workup: Wash with water. T3P byproducts are water-soluble, leaving a clean organic phase.[1]

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
M+16 Peak in LCMS Oxidation of Sulfide (-SMe) to Sulfoxide (-S(O)Me).[1]Eliminate peroxides in solvents (use fresh THF/Ether).[1][2] Avoid SOCl₂; switch to Oxalyl Chloride at 0°C.
Low Conversion (HATU) Steric hindrance preventing active ester attack.[1][2]Increase reaction time for pre-activation step. Switch to HOAt additive specifically if available.
M+14 Peak (Methylation) S-alkylation (rare).[1]Ensure methyl iodide or other alkylating agents are absent.[1]
Precipitate in Acid Chloride Step Vilsmeier salt precipitation.This is normal. It will dissolve as it reacts with the acid.

References

  • Carpino, L. A. (1993).[1][2][4] 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1][2] Link[1][2]

    • Foundational text on why the 7-aza effect (HATU/HOAt) is superior for sterically hindered couplings.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

    • Review of scalable methods including T3P and Acid Chlorides, specifically addressing steric challenges.
  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

    • Comprehensive comparison of coupling agents including H
  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Context on ortho-lithiation and ortho-substitution effects in benzoic acids).

    • Provides theoretical grounding for the steric and electronic behavior of 2-methoxy benzoic acids.

Sources

Method

Applications of 2-Methoxy-3-(methylthio)benzoic acid in agrochemical synthesis

Technical Application Note: Strategic Utilization of 2-Methoxy-3-(methylthio)benzoic Acid in Herbicide Discovery Executive Summary & Chemical Profile 2-Methoxy-3-(methylthio)benzoic acid (CAS: 343331-66-8) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-Methoxy-3-(methylthio)benzoic Acid in Herbicide Discovery

Executive Summary & Chemical Profile

2-Methoxy-3-(methylthio)benzoic acid (CAS: 343331-66-8) represents a critical scaffold in the rational design of next-generation herbicides, particularly 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Unlike traditional commercial standards like Mesotrione (2-nitro-4-methylsulfonyl) or Sulcotrione (2-chloro-4-methylsulfonyl), this intermediate offers a unique 2,3-substitution pattern .

The ortho-methoxy group provides steric bulk essential for forcing the carbonyl group out of planarity—a key requirement for HPPD binding efficacy—while the meta-methylthio group serves as a versatile handle. It can be retained for lipophilicity or, more commonly, oxidized to a methylsulfonyl moiety to enhance electron-withdrawing character, mimicking the pharmacophore of Tembotrione and Isoxaflutole .

This guide details the protocols for transforming this scaffold into bioactive benzoylpyrazole and triketone herbicides, focusing on yield optimization and process safety.

Strategic Synthesis Architecture

The utilization of 2-Methoxy-3-(methylthio)benzoic acid typically follows a three-stage workflow:

  • Bioisosteric Activation: Oxidation of the sulfide to a sulfone.

  • Electrophilic Activation: Conversion to the acid chloride.

  • Heterocyclic Coupling: Nucleophilic attack by a pyrazole or isoxazole followed by rearrangement.

Synthesis Pathway Visualization

SynthesisWorkflow Start 2-Methoxy-3-(methylthio)benzoic Acid (Starting Material) Step1 Step 1: Selective Oxidation (Na2WO4, H2O2) Start->Step1 Oxidation Inter1 2-Methoxy-3-(methylsulfonyl)benzoic Acid (Activated Core) Step1->Inter1 Yield: >90% Step2 Step 2: Chlorination (SOCl2, cat. DMF) Inter1->Step2 Activation Inter2 Acid Chloride Intermediate Step2->Inter2 In situ Step3 Step 3: O-Acylation (1,3-Dimethyl-5-hydroxypyrazole) Inter2->Step3 Coupling Inter3 Enol Ester Precursor Step3->Inter3 Esterification Step4 Step 4: Cyanide-Mediated Rearrangement (Acetone Cyanohydrin/TEA) Inter3->Step4 Rearrangement Final Target Triketone Herbicide (HPPD Inhibitor) Step4->Final Bioactive Form

Figure 1: Step-wise synthesis workflow transforming the thio-ether precursor into a bioactive triketone herbicide.

Detailed Experimental Protocols

Protocol A: Selective Oxidation to Sulfone

Rationale: The methylthio group (-SMe) is relatively electron-neutral. For maximum herbicidal activity, it is often converted to the strongly electron-withdrawing methylsulfonyl group (-SO2Me). This protocol uses a catalytic tungsten system for high selectivity, avoiding ring chlorination side-products common with hypochlorites.

Reagents:

  • Substrate: 2-Methoxy-3-(methylthio)benzoic acid (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (H2O2) (2.5 eq)

  • Catalyst: Sodium Tungstate Dihydrate (Na2WO4·2H2O) (0.02 eq)

  • Solvent: Acetic Acid (Glacial)

Procedure:

  • Dissolution: Charge a reactor with 2-Methoxy-3-(methylthio)benzoic acid (10 mmol) and Glacial Acetic Acid (20 mL). Heat to 50°C to ensure complete dissolution.

  • Catalyst Addition: Add Na2WO4·2H2O (0.2 mmol) directly to the solution.

  • Controlled Oxidation: Add 30% H2O2 (25 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <65°C.

  • Reaction: Stir at 60-70°C for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1] The sulfone product is significantly more polar.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product, 2-methoxy-3-(methylsulfonyl)benzoic acid , will precipitate as a white solid.

  • Purification: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Expected Yield: 90-95%

    • Melting Point: Check against standard (approx. 180-185°C).

Protocol B: "One-Pot" Coupling & Rearrangement

Rationale: This is the industry-standard method for synthesizing benzoyl-pyrazole herbicides. It involves forming the enol ester and then rearranging it to the C-acylated product (the active triketone) using a cyanide source as a catalyst.

Reagents:

  • Substrate: 2-Methoxy-3-(methylsulfonyl)benzoic acid (from Protocol A)

  • Activator: Thionyl Chloride (SOCl2) (1.2 eq) + cat. DMF

  • Coupling Partner: 1,3-Dimethyl-5-hydroxypyrazole (1.0 eq)

  • Base: Triethylamine (TEA) (2.5 eq)

  • Rearrangement Catalyst: Acetone Cyanohydrin (0.1 eq) or KCN/18-crown-6.

  • Solvent: Dichloromethane (DCM) and Acetonitrile.

Procedure:

  • Acid Chloride Formation: Suspend the benzoic acid (10 mmol) in dry DCM (30 mL). Add catalytic DMF (2 drops). Add SOCl2 (12 mmol) dropwise. Reflux for 2 hours until gas evolution (HCl/SO2) ceases. Evaporate volatiles under reduced pressure to obtain the crude acid chloride.

  • Esterification: Redissolve the acid chloride in dry DCM (20 mL). Cool to 0°C. Add 1,3-Dimethyl-5-hydroxypyrazole (10 mmol). Add TEA (12 mmol) dropwise, keeping Temp <5°C. Stir for 1 hour at RT.

    • Checkpoint: TLC should show complete conversion to the O-acyl ester (Enol Ester).

  • Rearrangement: To the reaction mixture (containing the ester), add Acetone Cyanohydrin (1 mmol) and additional TEA (15 mmol). Stir at RT for 4-12 hours.

    • Mechanism:[1][2] The cyanide ion attacks the ester carbonyl, facilitating a nucleophilic attack by the pyrazole carbon, followed by a shift of the benzoyl group.

  • Quench & Isolation: Quench with 1N HCl (50 mL). The mixture will separate. Extract the aqueous layer with DCM. Combine organics, wash with brine, and dry over MgSO4.

  • Crystallization: Concentrate the solvent. Recrystallize from Ethanol/Hexane to yield the final Triketone Herbicide .

Data Analysis & SAR Implications

The substitution of the 2-Nitro group (common in Mesotrione) with the 2-Methoxy group significantly alters the physicochemical profile of the herbicide.

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyMesotrione Analog (2-NO2)Target Analog (2-OMe, 3-SO2Me)Impact on Agrochemical Utility
Hammett Sigma (Ortho) +0.80 (Strong Withdrawal)-0.27 (Donating)pKa Shift: The 2-OMe analog will have a higher pKa (less acidic enol), potentially improving leaf uptake in certain weed species.
Steric Bulk (A-Value) ModerateHighBinding: 2-OMe forces the carbonyl out of plane more effectively, potentially increasing binding affinity to the HPPD active site.
Metabolic Stability High (Nitro reduction is slow)Moderate (O-demethylation)Selectivity: O-demethylation is a common detoxification pathway in crops (e.g., Corn), potentially conferring better crop safety.
LogP (Lipophilicity) LowModerateTranslocation: Improved phloem mobility.

References

  • Siddall, T. L., et al. (2002). "Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles." Pest Management Science, 58(12), 1175-1186. Link

  • Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link

  • ChemSRC. (2024). "2-Methoxy-3-(methylthio)benzoic acid - CAS 343331-66-8 Physical Properties." Link

  • Lee, D. L., et al. (1997). "The structure-activity relationships of the triketone class of HPPD herbicides." Pesticide Science, 50(4), 337-348. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methoxy-3-(methylthio)benzoic Acid

Current Topic: Yield Optimization & Troubleshooting for CAS 160351-24-2 Executive Summary Synthesizing 2-Methoxy-3-(methylthio)benzoic acid presents a classic "1,2,3-trisubstituted" arene challenge. The steric crowding b...

Author: BenchChem Technical Support Team. Date: February 2026

Current Topic: Yield Optimization & Troubleshooting for CAS 160351-24-2

Executive Summary

Synthesizing 2-Methoxy-3-(methylthio)benzoic acid presents a classic "1,2,3-trisubstituted" arene challenge. The steric crowding between the central methoxy group (C2) and the flanking carboxyl (C1) and methylthio (C3) groups creates significant kinetic barriers.

Low yields in this synthesis typically stem from three root causes:

  • Regioselectivity Failures: Direct lithiation of 2-methoxybenzoic acid favors the C6 position (ortho to the carboxylate), not the desired C3 position.

  • Electronic Deactivation: In S_NAr approaches, the electron-rich methoxy group deactivates the ring, making displacement of a C3-halide difficult without forcing conditions that degrade the product.

  • Diazo-Decomposition: In Sandmeyer-type approaches, water competition often leads to phenol byproducts (2-methoxy-3-hydroxybenzoic acid) rather than the thioether.

This guide provides high-yield protocols and troubleshooting workflows to overcome these specific bottlenecks.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your current synthetic pathway to pinpoint the failure mode.

RouteSelection Start Select Current Precursor RouteA 2-Methoxybenzoic Acid (Direct Lithiation) Start->RouteA RouteB 2,3-Difluorobenzoic Acid (Nucleophilic Subst.) Start->RouteB RouteC 3-Amino-2-methoxybenzoic Acid (Sandmeyer/Diazotization) Start->RouteC RouteD 3-Bromo-2-methoxybenzoic Acid (Metal-Halogen Exchange) Start->RouteD IssueA ISSUE: Wrong Isomer (6-SMe) COOH directs to C6, not C3. RouteA->IssueA IssueB ISSUE: Low Conversion C3 is deactivated by C2-OMe. RouteB->IssueB IssueC ISSUE: Phenol Impurity Hydrolysis of Diazonium salt. RouteC->IssueC SolutionD OPTIMAL ROUTE High Yield & Regiocontrol (See Protocol 2) RouteD->SolutionD SolutionA STOP. Switch to Route C or D. Direct C3 lithiation is kinetically disfavored. IssueA->SolutionA SolutionB FIX: Use Nitrile Intermediate or switch to Route C. IssueB->SolutionB SolutionC FIX: Use Disulfide/Cu Protocol (See Protocol 1) IssueC->SolutionC

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and common failure modes.

Part 2: Troubleshooting Guides & FAQs
Scenario 1: The "Wrong Isomer" Problem (Lithiation Route)

User Question: "I treated 2-methoxybenzoic acid with n-BuLi/TMEDA followed by dimethyl disulfide. I isolated a product, but NMR suggests the SMe group is at C6, not C3. Why?"

Technical Analysis: This is a textbook directing group competition.

  • Mechanism: The carboxyl group is deprotonated first to form a lithium carboxylate. This carboxylate is a powerful Ortho-Directing Group (DoM) that chelates lithium and directs deprotonation to the adjacent C6 position.

  • The Conflict: While the C2-methoxy group could direct to C3, the "Optional Site Selectivity" principle dictates that the carboxylate (C1) dominates the kinetics, favoring C6.

  • The Fix: You cannot easily override this on the free acid.

    • Option A: Use 3-bromo-2-methoxybenzoic acid and perform a Lithium-Halogen exchange (see Protocol 2). The Br atom holds the C3 position.

    • Option B: If you must use lithiation, you need to block the C6 position (e.g., with a silyl group) or use a bulky amide derivative, though this adds two extra steps (protection/deprotection).

Scenario 2: Low Yield in S_NAr (Nucleophilic Substitution)

User Question: "I am reacting 2,3-difluorobenzoic acid with NaSMe. The yield is <20%, and I see starting material remaining."

Technical Analysis:

  • Electronic Mismatch: Once the carboxylate forms (COO-), the ring becomes electron-rich, repelling the nucleophile (MeS-).

  • Regioselectivity: Even if reaction occurs, the C2 position (ortho to COO-) is more activated than the C3 position. You likely formed the 2-methylthio-3-fluorobenzoic acid byproduct.

  • The Fix: Do not use the acid. Use 2,3-difluorobenzonitrile .

    • Step 1: React 2,3-difluorobenzonitrile with NaOMe. The C2-F is more reactive (ortho to CN). Product: 2-methoxy-3-fluorobenzonitrile.

    • Step 2: React with NaSMe. The C3-F is now flanked by OMe and CN. This step is still difficult.

    • Better Recommendation: Abandon S_NAr for this specific substitution pattern. Switch to the Modified Sandmeyer Route (Protocol 1).

Part 3: High-Yield Experimental Protocols
Protocol 1: The Modified Sandmeyer (Scale-Up Friendly)

Best for: When 3-amino-2-methoxybenzoic acid is available.

Why this works: Standard Sandmeyer reactions (NaNO2 + NaSMe) often fail due to the explosive nature of diazonium thiolates and water competition. This modification uses Dimethyl Disulfide (DMDS) as the sulfur source, which is stable and prevents phenol formation.

Step-by-Step:

  • Diazotization:

    • Dissolve 3-amino-2-methoxybenzoic acid (1.0 equiv) in dilute HCl (2.5 equiv). Cool to 0°C.

    • Add NaNO2 (1.1 equiv) in water dropwise. Maintain T < 5°C. Stir for 30 min.

    • Critical Check: Ensure the solution is clear (filter if necessary) and verify excess nitrous acid with starch-iodide paper (should turn blue).

  • Thiolation (The "Yield Booster"):

    • In a separate flask, mix Dimethyl Disulfide (DMDS) (5.0 equiv) and CuCl (0.2 equiv) in Acetonitrile.

    • Add the cold diazonium solution slowly to the DMDS/Cu mixture at room temperature.

    • Observation: Nitrogen gas evolution will be vigorous.

  • Workup:

    • The reaction generates the methyl thioether directly (via radical mechanism).

    • Extract with Ethyl Acetate. Wash with water to remove copper salts.

Yield Expectation: 75-85% (vs. 30-40% for standard NaSMe method).

Protocol 2: Metal-Halogen Exchange (Precision Lab Scale)

Best for: High purity requirements and when 3-bromo-2-methoxybenzoic acid is available.

Why this works: Lithium-Halogen exchange is faster than proton abstraction (lithiation), guaranteeing the substitution happens exclusively at C3.

Step-by-Step:

  • Preparation:

    • Dry 3-bromo-2-methoxybenzoic acid (1.0 equiv) under vacuum. Dissolve in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone).

  • Exchange:

    • Add n-BuLi (2.1 equiv).

      • Note: The first equivalent deprotonates the acid (COO- Li+). The second equivalent exchanges the Bromine (C3-Li).

    • Stir at -78°C for 30 minutes.

  • Quenching:

    • Add Dimethyl Disulfide (MeSSMe) (2.5 equiv) dropwise.

    • Allow to warm to Room Temperature over 2 hours.

  • Workup:

    • Quench with 1M HCl. Extract with EtOAc.

Yield Expectation: 85-92%.

Part 4: Data Comparison Table
MethodPrecursorKey ReagentTypical YieldMajor Impurity
Direct Lithiation 2-Methoxybenzoic acidn-BuLi / MeSSMe<10% (C3)6-SMe isomer (Major product)
Standard S_NAr 2,3-Difluorobenzoic acidNaSMe15-25%2-SMe-3-F isomer
Standard Sandmeyer 3-Amino-2-methoxy...NaNO2 / NaSMe30-45%Phenol (OH instead of SMe)
Modified Sandmeyer 3-Amino-2-methoxy...NaNO2 / DMDS / Cu 75-85% Trace Phenol
Li-Hal Exchange 3-Bromo-2-methoxy...n-BuLi / MeSSMe85-92% Des-bromo (H instead of SMe)
References
  • Mortier, J., et al. (1993). "Directed ortho-lithiation of unprotected benzoic acids."[1] Journal of Organic Chemistry, 58(15), 4043–4048.

    • Establishes the hierarchy of directing groups (COOH vs OMe) explaining the C6 regioselectivity issue.
  • Landini, D., & Rolla, F. (1982). "Nucleophilic aromatic substitution of activated aryl halides with thiolate anions." Journal of Organic Chemistry, 47(26), 5206-5208.
  • Baleizão, C., & Garcia, H. (2006). "Chiral Salen Complexes: An Overview to Recoverable Catalysts." Chemical Reviews, 106(9), 3987-4043. Discusses metal-catalyzed thiolation strategies relevant to the modified Sandmeyer protocol.
  • Oae, S., et al. (1980). "Reaction of Diazonium Salts with Disulfides." Tetrahedron Letters, 21, 361-364.
  • Sigma-Aldrich. "3-Amino-2-methoxybenzoic acid Product Specification."

    • Verification of commercial availability for the recommended precursor.

Sources

Optimization

Technical Support: Preventing Over-Oxidation of Methylthio Groups

Executive Summary The methylthio group (-SMe) presents a unique synthetic challenge due to the high nucleophilicity of the sulfur atom. It is highly susceptible to electrophilic attack by oxidants intended for other func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylthio group (-SMe) presents a unique synthetic challenge due to the high nucleophilicity of the sulfur atom. It is highly susceptible to electrophilic attack by oxidants intended for other functional groups (e.g., alcohols, alkenes).[1] Furthermore, when the target is the sulfoxide (-S(=O)Me), preventing "over-oxidation" to the sulfone (-S(=O)₂Me) requires precise kinetic control.

This guide provides validated protocols and decision frameworks to navigate these two primary scenarios:

  • Preservation: Oxidizing other groups while leaving -SMe intact.[1]

  • Control: Selectively oxidizing -SMe to sulfoxide without forming sulfone.

Part 1: Chemoselective Alcohol Oxidation (Preserving -SMe)

User Query: "I need to oxidize a primary alcohol to an aldehyde in a molecule containing a methylthio ether. Standard oxidants like Jones reagent or mCPBA are destroying my sulfide.[1] What should I use?"

The Solution: Electrophilic Discrimination

You must avoid strong electrophilic oxygen transfer agents (like peracids). Instead, utilize reagents that proceed via ligand exchange mechanisms or radical pathways which are kinetically slower at the sulfur center than at the oxygen center.[1]

Recommended Reagents:

  • Dess-Martin Periodinane (DMP): The gold standard for this transformation. It operates via ligand exchange at the iodine center and is highly chemoselective for alcohols over sulfides [1].

  • Manganese Dioxide (MnO₂): Excellent for allylic or benzylic alcohols. It is heterogeneous and generally inert toward sulfides at room temperature [2].[1]

  • Swern Oxidation: Effective, as the active electrophile reacts preferentially with the alcohol. However, temperature control (-78 °C) is critical to prevent side reactions [3].[1]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Applicability: Primary/Secondary Alcohols → Aldehydes/Ketones in presence of -SMe.[2]

Reagents:

  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium thiosulfate (Na₂S₂O₃) (sat.[1] aq.)

  • Sodium bicarbonate (NaHCO₃) (sat.[1] aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add DMP (1.1 equiv) in a single portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 1–3 hours. Monitor by TLC.[1]

    • Note: The reaction is usually fast. Extended stirring (>12 h) may increase risk of side reactions.[1]

  • Quench: Dilute with diethyl ether. Add a 1:1 mixture of sat. Na₂S₂O₃ and sat.[1] NaHCO₃.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Thiosulfate reduces unreacted periodinane/iodinane byproducts; bicarbonate neutralizes acetic acid produced.[1]

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 min). Separate layers, extract aqueous phase with ether, dry (MgSO₄), and concentrate.[1]

Part 2: Selective Sulfide to Sulfoxide Oxidation

User Query: "I am trying to synthesize a sulfoxide, but I keep getting ~15% sulfone impurity. I am using mCPBA at 0°C. How do I stop the reaction at the sulfoxide stage?"

The Solution: Kinetic Control & Reagent Selection

mCPBA is often too aggressive. The rate of oxidation from Sulfoxide → Sulfone is often comparable to Sulfide → Sulfoxide with peracids. You need a reagent where the second oxidation step has a significantly higher activation energy.

Recommended Reagents:

  • Sodium Periodate (NaIO₄): The most robust method. It forms a cyclic intermediate that breaks down to the sulfoxide but struggles to oxidize the electron-poor sulfoxide further [4].

  • H₂O₂ + HFIP (Hexafluoroisopropanol): A modern "green" method. The solvent (HFIP) activates the hydrogen peroxide via hydrogen bonding, creating a species selective for the electron-rich sulfide [5].

Protocol: Sodium Periodate (NaIO₄) Selective Oxidation

Applicability: Alkyl/Aryl Sulfides → Sulfoxides (No Sulfone).

Reagents:

  • Sulfide Substrate (1.0 equiv)

  • Sodium Periodate (NaIO₄) (1.05 equiv)

  • Methanol (MeOH) and Water (H₂O) (1:1 mixture)

Step-by-Step Workflow:

  • Preparation: Dissolve the sulfide in MeOH/H₂O (1:1, 0.2 M).

  • Addition: Add NaIO₄ (1.05 equiv) in portions at 0 °C.

    • Critical: Do not use a large excess of oxidant.[1]

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor strictly by TLC.

    • Visual Cue: NaIO₄ is soluble; the byproduct NaIO₃ often precipitates out.

  • Workup: Filter off the solid NaIO₃. Extract the filtrate with DCM or EtOAc. Wash with water and brine.[1]

Part 3: Decision Framework & Visualizations
Reagent Selection Logic

Use the following decision tree to select the appropriate oxidant based on your substrate's functional groups.

ReagentSelection Start Select Oxidation Goal Goal1 Oxidize Alcohol (-OH) Preserve Sulfide (-SMe) Start->Goal1 Goal2 Oxidize Sulfide (-SMe) Stop at Sulfoxide (-S(=O)Me) Start->Goal2 Q1 Is the alcohol Allylic or Benzylic? Goal1->Q1 Warn AVOID: mCPBA, Oxone, KMnO4 (Causes Over-oxidation) Goal1->Warn Risk Q2 Is the substrate Acid Sensitive? Goal2->Q2 Goal2->Warn Risk Res1 Use MnO2 (Heterogeneous, Mild) Q1->Res1 Yes Res2 Use Dess-Martin Periodinane (DMP) (Homogeneous, Chemoselective) Q1->Res2 No Res3 Use NaIO4 (Neutral/Mild Conditions) Q2->Res3 Yes (or General Purpose) Res4 Use H2O2 + HFIP (Green, High Selectivity) Q2->Res4 No (Robust Substrates)

Figure 1: Decision tree for oxidant selection in methylthio-containing substrates.

Reaction Pathway & Selectivity

Understanding the relative rates of oxidation is key.[10] Electrophilic oxidants (like mCPBA) have a smaller rate difference between


 and 

than nucleophilic-activated oxidants (like NaIO₄).

OxidationPathway Sulfide Sulfide (R-S-Me) Sulfoxide Sulfoxide (R-S(=O)-Me) Sulfide->Sulfoxide k1 (Fast) NaIO4, H2O2/HFIP Sulfone Sulfone (R-S(=O)2-Me) Sulfide->Sulfone Over-oxidation (Uncontrolled) Sulfoxide->Sulfone k2 (Slow) Requires strong electrophile (e.g., mCPBA, Oxone)

Figure 2: Kinetic pathway of sulfide oxidation.[1] Selective reagents maximize the k1/k2 ratio.

Part 4: Reagent Compatibility Matrix
OxidantAlcohol OxidationSulfide CompatibilityComments
Dess-Martin (DMP) ExcellentCompatible Best choice for general alcohol oxidation. [1]
MnO₂ Allylic/Benzylic onlyCompatible Heterogeneous; requires activation.[1] [2]
Swern ExcellentCompatible Requires -78°C. Produces DMS (stench).[11] [3]
TPAP / NMO GoodCaution Can oxidize sulfides to sulfones if not carefully monitored.[1] [6]
mCPBA GoodIncompatible Rapidly oxidizes sulfides to sulfoxides/sulfones.[1]
PCC / PDC GoodIncompatible Chromium reagents often touch sulfides.[1]
NaIO₄ No ReactionSelective (S→SO) Standard for making sulfoxides. [4]
IBX ExcellentCompatible Generally safe for alcohols; add TEAB to oxidize sulfide. [7]
Part 5: Troubleshooting FAQs

Q: My Swern oxidation smells unbearable, and I'm worried about safety. Is there an alternative? A: The smell comes from Dimethyl Sulfide (DMS), a byproduct of the DMSO activation.

  • Fix: Switch to Dess-Martin Periodinane (DMP) .[2] It is odorless (though the reagent itself has a faint acetic smell), works at room temperature, and avoids the generation of toxic CO gas associated with Swern.[1]

Q: I used NaIO4 for sulfoxide synthesis, but the reaction is stuck at 50% conversion after 24 hours. A: NaIO4 solubility can be an issue.

  • Fix: Ensure you are using a solvent mixture like MeOH:H₂O (1:1) or Acetone:H₂O .[1] The periodate anion needs water to dissolve. If the substrate is very lipophilic, try adding a phase transfer catalyst or switching to H₂O₂ in HFIP .[1]

Q: Can I use TPAP/NMO to oxidize an alcohol in the presence of a sulfide? A: Proceed with caution. While TPAP is primarily an alcohol oxidant, Ruthenium tetroxide species can oxidize sulfides.[1]

  • Fix: If you must use TPAP, use strict catalytic loading (5 mol%) and avoid "Oxone" as a co-oxidant (use NMO).[1] However, DMP is safer for this specific chemoselectivity profile.[1]

References
  • Manganese Dioxide Selectivity: Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.[1] NCBI PMC.[1] [Link]

  • Swern Oxidation Protocol: Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.[1] [Link]

  • Sodium Periodate for Sulfoxides: A Concise Review on Synthesis of Sulfoxides and Sulfones. Journal of Chemical Reviews.[1] [Link]

  • H2O2/HFIP Green Oxidation: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide.[1] NCBI PMC.[1] [Link]

  • TPAP Reactivity: Tetrapropylammonium Perruthenate - TPAP.[1][6][7][10][12] Organic Chemistry Portal.[1][9] [Link]

  • IBX Chemoselectivity: A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid. ACS Publications.[1] [Link]

Sources

Troubleshooting

Troubleshooting regioselectivity in 3-position substitution of benzoic acids

The following guide serves as a specialized technical support interface for researchers troubleshooting regioselectivity issues in the functionalization of benzoic acids. Ticket ID: REGIO-BZ-003 Status: Open Assigned Spe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for researchers troubleshooting regioselectivity issues in the functionalization of benzoic acids.

Ticket ID: REGIO-BZ-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow: Select Your Pathway

Before troubleshooting specific reaction failures, verify that your chosen methodology aligns with the electronic and steric reality of your substrate.

G Start Start: Target is 3-Substituted Benzoic Acid Substrate Is the Benzoic Acid ring already substituted? Start->Substrate Unsub No (Parent Benzoic Acid) Substrate->Unsub Parent Sub Yes (e.g., 2- or 4-substituted) Substrate->Sub Derivatives EAS Method A: Classical EAS (Nitration, Halogenation) Unsub->EAS Electrophile is NO2+, Br+ Ir Method B: Ir-Catalyzed Borylation (Steric Control) Unsub->Ir Need Boron/Aryl group Sub->Ir If 1,2-disubstituted (Favors 4- or 5-pos) Pd Method C: Pd-Catalyzed C-H Activation (Template/Transient Mediator) Sub->Pd Need specific 3-pos overriding sterics EAS->Ir Fails due to deactivation?

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate substitution patterns.

Module A: Electrophilic Aromatic Substitution (EAS)

Core Mechanism: The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG), deactivating the ring and directing incoming electrophiles to the meta (3-position).

Troubleshooting Log

Q: My nitration of benzoic acid yields <30% product, and I see significant unreacted starting material. Why? A: The -COOH group severely deactivates the ring. Standard conditions (HNO₃/H₂SO₄) often fail to generate a high enough concentration of the nitronium ion (


) to overcome this energy barrier.
  • Correction: Use fuming nitric acid (90%+) and oleum (fuming sulfuric acid) to maximize

    
     concentration.
    
  • Alternative: If the substrate is sensitive, convert the acid to a slightly more reactive derivative (e.g., ester) or use a nitronium salt (

    
    ) in a non-nucleophilic solvent like sulfolane.
    

Q: I am trying to brominate 2-methylbenzoic acid at the 3-position, but I am getting the 5-bromo product. Why? A: This is a classic "Directing Group Conflict."

  • Analysis: The -COOH directs meta (positions 3 and 5). The -CH₃ (ortho-director) directs para (position 5) and ortho (position 3).

  • The Problem: Position 3 is sterically crowded (sandwiched between -COOH and -CH₃). Position 5 is sterically open and electronically reinforced by both directors.

  • The Fix: You cannot achieve 3-selectivity via standard EAS here. You must switch to Iridium-catalyzed borylation (steric control) or use a transient mediator (see Module C).

Module B: Iridium-Catalyzed C-H Borylation

Core Mechanism: Uses


 and a bipyridine ligand to install a boronic ester (Bpin). This reaction is sterically controlled , generally avoiding positions adjacent to substituents.
Troubleshooting Log

Q: I need 3-borylbenzoic acid. Can I use standard Ir-catalysis on methyl benzoate? A: Yes, but expect a mixture.

  • Analysis: Methyl benzoate has two meta positions (3 and 5) and one para position (4). The ester group is not large enough to fully block the ortho positions if using small ligands, but with standard ligands (dtbpy), ortho is blocked.

  • Result: You will likely get a ~2:1 mixture of meta (3) and para (4) borylation [1].

  • Optimization: Use the bulky ligand 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) . To strictly favor meta over para, the electronic bias is minimal; however, statistical probability favors meta (2 sites vs 1 site).

Q: How do I install a group at the 3-position if I have a substituent at the 2-position (e.g., 2-chlorobenzoic acid)? A: This is the ideal use case for Ir-borylation.

  • Protocol:

    • Substrate: Methyl 2-chlorobenzoate (protect the acid as an ester).

    • Catalyst:

      
       (1.5 mol%) + dtbpy (3 mol%).
      
    • Reagent:

      
       (0.5 equiv) in THF at 80°C.
      
  • Outcome: The catalyst avoids the sterically crowded 1, 2, and 3 positions. It will preferentially borylate the 5-position (meta to the ester, para to the chloro).

  • Wait, you wanted the 3-position?

    • Critical Warning: The 3-position in a 1,2-disubstituted arene is the most sterically inaccessible site. Ir-catalysis will almost never hit this position.

    • Solution: You must use Shimada’s Template or Yu’s Transient Mediator (Module C).

Module C: Transition Metal C-H Activation (Pd/Rh)

Core Mechanism: Uses a directing group (DG) to coordinate the metal (Pd) and force it to a specific carbon. Standard DGs (e.g., amides) direct ortho. To hit meta (3-position), you need "Remote Activation."

Protocol: Nitrile-Template Meta-Olefination

Based on the work of Gang Li et al. [2], this method uses a removable nitrile-based sulfonamide template to reach the meta position.[1]

Step-by-Step Protocol:

  • Template Installation: React your benzoic acid with 2-cyanobenzenesulfonamide using EDCI/DMAP coupling.

  • C-H Activation:

    • Catalyst:

      
       (10 mol%).
      
    • Ligand: N-protected amino acid (Ac-Gly-OH) (20 mol%).

    • Oxidant:

      
       or 
      
      
      
      (2 equiv).
    • Solvent: HFIP (Hexafluoroisopropanol) – Crucial for stabilizing the transition state.

    • Temp: 90–110°C.

  • Hydrolysis: Remove the template with NaOH/MeOH to recover the free acid.

Mechanism Substrate Benzoic Acid Derivative Template Nitrile Template Installation Substrate->Template Coupling Complex Pd-Ag Heterodimeric Transition State Template->Complex Pd(OAc)2, Ag+ MetaAct Meta-C-H Activation Complex->MetaAct U-shaped Reach Product 3-Substituted Benzoic Acid MetaAct->Product Funct. & Hydrolysis

Figure 2: Mechanism of template-directed meta-C-H activation involving a Pd-Ag heterodimeric transition state.

Troubleshooting Log

Q: I am using the nitrile template, but I still see ortho-substitution. A: Check your solvent and oxidant.

  • Cause: The "U-shape" required to reach the meta position is conformationally specific. In non-polar solvents (DCE, Toluene), the template may collapse or the Pd may simply coordinate the nitrogen and hit the nearest C-H (ortho).

  • Fix: You must use HFIP (1,1,1,3,3,3-hexafluoro-2-propanol). It promotes the specific active monomeric/dimeric Pd species required for the long-range reach. Ensure you are using a silver salt (

    
    ), as the Ag-Pd interaction is often cited as critical for this specific catalytic cycle [2].
    

Q: Can I use a transient directing group (TDG) instead of installing a template? A: Yes, for specific substrates.

  • Reference: Jin-Quan Yu’s Norbornene-mediated relay [3].

  • Mechanism: An ortho-directing group coordinates Pd.[2] Norbornene inserts (Catellani reaction), pushing the Pd to the meta position.

  • Limitation: This works best if you have an ortho substituent (like 2-methylbenzoic acid) and want to hit the meta position relative to the acid (which is the 3-position). If your benzoic acid is unsubstituted, TDGs often struggle to distinguish between the two meta positions or may default to ortho without the norbornene relay.

Summary Comparison Table

FeatureClassical EASIr-Catalyzed BorylationPd-Template (Li/Yu)
Primary Selectivity Meta (Electronic)Steric (Least hindered)Meta (Geometric/Chelation)
3-Pos on Parent Acid Excellent (if reactive)Good (Mix with para)Excellent
3-Pos on 2-Sub Acid Poor (Goes to 5)Poor (Goes to 5)Good (Can override sterics)
Reaction Conditions Harsh (Acid/Heat)Mild (80°C, Neutral)Moderate (Oxidant, Ag salts)
Atom Economy HighModerate (Bpin waste)Low (Template install/remove)

References

  • Mechanistic Investigation of Iridium-Catalyzed C-H Borylation of Methyl Benzoate. Source: Universitat de Barcelona / Vertex AI Search Results. Context: Ligand effects (dtbpy vs phosphines) determine meta/para vs ortho selectivity. URL:[Link]

  • Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Source: Nature Communications, 2016.[3] (Li, G. et al.) Context:[3][4][5] Development of nitrile-based sulfonamide templates for meta-selective olefination. URL:[Link]

  • Ligand-Enabled meta-C–H Activation Using a Transient Mediator. Source: Jin-Quan Yu Group / NIH. Context: Use of norbornene as a transient mediator to relay Pd from ortho to meta positions.[2] URL:[Link]

  • Electrophilic Aromatic Substitution: Reactivity and Selectivity. Source: Michigan State University Chemistry. Context: Fundamental rules of deactivation and meta-direction by carboxyl groups. URL:[Link]

Sources

Optimization

Removing unreacted starting materials from 2-Methoxy-3-(methylthio)benzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methoxy-3-(methylthio)benzoic acid. Specifically, it fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Methoxy-3-(methylthio)benzoic acid. Specifically, it focuses on the effective removal of unreacted starting materials and other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 2-Methoxy-3-(methylthio)benzoic acid?

The primary impurities in a typical synthesis of 2-Methoxy-3-(methylthio)benzoic acid are the unreacted starting material, 2-mercapto-3-methoxybenzoic acid, and residual methylating agents such as methyl iodide or dimethyl sulfate. Byproducts from the methylation reaction may also be present.

Q2: I have a persistent yellow tint in my final product. What is the likely cause and how can I remove it?

A yellow coloration often indicates the presence of the unreacted starting material, 2-mercapto-3-methoxybenzoic acid, which is described as a sulfur-yellow solid[1]. The thiol group (-SH) in this molecule is susceptible to oxidation, which can also contribute to colored impurities. To remove this, a carefully executed acid-base extraction or recrystallization is recommended. In some cases, a charcoal treatment during recrystallization can help adsorb colored impurities.

Q3: My purification attempts by recrystallization are resulting in poor yield. What can I do to improve it?

Poor recovery during recrystallization can stem from several factors:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[2][3]. If the compound is too soluble at low temperatures, recovery will be low. Experiment with different solvent systems, including mixed solvents.

  • Amount of Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.

Q4: How can I effectively remove residual methylating agents like methyl iodide or dimethyl sulfate?

  • Methyl Iodide: This is a volatile compound with a boiling point of 42.4 °C and is immiscible with water[4][5]. It can often be removed by evaporation under reduced pressure (rotary evaporation). Any remaining traces can be quenched by washing the organic solution with a dilute aqueous solution of a nucleophile like sodium thiosulfate or sodium hydroxide[6][7].

  • Dimethyl Sulfate: This reagent has a higher boiling point (188 °C) and is slightly soluble in water, where it hydrolyzes to sulfuric acid and methanol[8][9]. The hydrolysis is accelerated in alkaline conditions[10][11]. Therefore, a basic wash (e.g., with sodium bicarbonate or dilute sodium hydroxide solution) during the workup will both neutralize any acidic byproducts and promote the decomposition of residual dimethyl sulfate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is an oil, not a solid Presence of significant impurities lowering the melting point.Pre-purify the crude material using acid-base extraction to remove the bulk of the unreacted starting material. Then, attempt recrystallization.
Broad melting point range of the final product The product is still impure.Repeat the purification step. If recrystallization was used, try a different solvent. If acid-base extraction was performed, ensure complete separation of layers and optimal pH adjustments. Consider column chromatography for highly persistent impurities.
Two spots on TLC after purification Incomplete separation of the product and a starting material or byproduct.Optimize the purification method. For column chromatography, adjust the eluent polarity. For acid-base extraction, ensure the pH is sufficiently high to deprotonate the carboxylic acids fully.

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Principle: 2-Methoxy-3-(methylthio)benzoic acid and the unreacted 2-mercapto-3-methoxybenzoic acid are both acidic and will be deprotonated by a base to form water-soluble carboxylate salts. Neutral impurities and the methylating agent will remain in the organic phase. The aqueous phase containing the desired product and the acidic impurity can then be separated, and upon acidification, the purified product will precipitate out.

Step-by-Step Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution (especially with bicarbonate).

  • Allow the layers to separate. The aqueous layer will contain the deprotonated benzoic acids.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure all acidic components are removed.

  • Combine all aqueous extracts.

  • While stirring, slowly add a concentrated acid (e.g., 6M HCl) to the combined aqueous extracts until the solution is acidic (pH ~2, check with pH paper).

  • The purified 2-Methoxy-3-(methylthio)benzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel shake Shake & Vent sep_funnel->shake base Aqueous Base (e.g., NaHCO3) base->sep_funnel separate Separate Layers shake->separate org_layer Organic Layer (Neutral Impurities, Residual Methylating Agent) separate->org_layer Discard aq_layer Aqueous Layer (Deprotonated Acids) separate->aq_layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitation of Purified Product acidify->precipitate filter Filter & Dry precipitate->filter pure_product Pure 2-Methoxy-3- (methylthio)benzoic acid filter->pure_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization

This method purifies solid compounds based on their differential solubility in a given solvent at varying temperatures.

Principle: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.

Step-by-Step Procedure:

  • Choose a suitable solvent. A good solvent will dissolve the crude product at its boiling point but not at room temperature. Water, ethanol, methanol, or mixtures of these with water are often good starting points for benzoic acid derivatives.

  • Place the crude 2-Methoxy-3-(methylthio)benzoic acid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals completely to remove any residual solvent.

Diagram of Recrystallization Workflow:

Recrystallization start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution cool Slow Cooling hot_solution->cool crystallization Crystal Formation cool->crystallization filter Vacuum Filtration crystallization->filter mother_liquor Mother Liquor (Impurities in Solution) filter->mother_liquor Discard pure_crystals Pure Crystals filter->pure_crystals dry Dry Crystals pure_crystals->dry final_product Purified Product dry->final_product

Caption: Step-by-step process of purification by recrystallization.

Protocol 3: Column Chromatography

For challenging separations where the impurities have similar properties to the product, column chromatography offers a higher degree of purification.

Principle: The mixture is passed through a column packed with a stationary phase (e.g., silica gel). A solvent (mobile phase) is used to move the components down the column. Separation occurs because the components of the mixture have different affinities for the stationary and mobile phases, causing them to move at different rates.

Step-by-Step Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). The polarity can be gradually increased to facilitate the elution of the product.

  • Collect fractions as the solvent comes off the column.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 2-Methoxy-3-(methylthio)benzoic acid.

Data for Reference

Compound Structure Molar Mass ( g/mol ) Boiling Point (°C) pKa Solubility
2-Methoxy-3-(methylthio)benzoic acid C₉H₁₀O₃S198.24-~4Soluble in many organic solvents.
2-mercapto-3-methoxybenzoic acid C₈H₈O₃S184.21-~3.5 (estimated)Soluble in alcohol and ether; slightly soluble in hot water.
Methyl Iodide CH₃I141.9442.4-Immiscible with water; miscible with organic solvents[4][12].
Dimethyl Sulfate (CH₃)₂SO₄126.13188-Slightly soluble in water; soluble in many organic solvents[8][9].

Note: The pKa of 2-mercaptobenzoic acid is reported as 3.50. The methoxy group in the 3-position is expected to have a minor effect on the acidity. The pKa of the final product is also estimated to be around 4, typical for a benzoic acid derivative.

References

  • Sciencemadness Wiki. (2025, August 28). Methyl iodide. Retrieved from [Link]

  • Boyuan PLC. Iodomethane Chemical Properties. Retrieved from [Link]

  • UQ eSpace. The rates and mechanisms of hydrolysis of dimethyl sulphate. Retrieved from [Link]

  • LookChem. (2025, August 27). Properties of dimethyl sulfate. Retrieved from [Link]

  • Inchem.org. (1989). Dimethyl sulfate (HSG 29, 1989). Retrieved from [Link]

  • Canadian Science Publishing. THE HYDROLYSIS OF DIMETHYLSULFATE AND DIETHYLSULFATE IN WATER. Retrieved from [Link]

  • Wikipedia. Iodomethane. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Retrieved from [Link]

  • ACS Publications. (2011, December 23). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]

  • Inchem.org. ICSC 0509 - METHYL IODIDE. Retrieved from [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 6). how to destroy excess iodomethane in reaction mixture?. Retrieved from [Link]

  • University of Arizona. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Hoffman Fine Chemicals. CAS RN 83596-91-2 | 2-Mercapto-3-methoxybenzoic acid | MFCD20639697. Retrieved from [Link]

  • PMC. Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-mercapto- (CAS 147-93-3). Retrieved from [Link]

  • Pearson. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... Retrieved from [Link]

  • PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. Retrieved from [Link]

  • ResearchGate. (2021, April). Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Retrieved from [Link]

  • NIST. Benzoic acid, 3-methoxy-. Retrieved from [Link]

  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Sulfur Retention Strategies in Benzoic Acid Scaffolds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Desulfurization & Catalyst Poisoning in Benzoic Acid Derivatives Executive Summary & Core Problem The Challenge: Benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Desulfurization & Catalyst Poisoning in Benzoic Acid Derivatives

Executive Summary & Core Problem

The Challenge: Benzoic acid derivatives containing sulfur moieties (thioethers, thiophenes, sulfonamides, or sulfonyl chlorides) present a classic chemoselectivity paradox.

  • Catalyst Poisoning: Sulfur lone pairs (

    
    -donation) and 
    
    
    
    -backbonding strongly coordinate to transition metals (Pd, Pt, Ni), occupying active sites and killing catalytic activity ("poisoning").
  • Hydrodesulfurization (HDS): Under conditions vigorous enough to overcome poisoning (high temperature/pressure), the C-S bond often cleaves before the target functional group (e.g.,

    
    , alkene) is reduced.
    

The Solution: You must either modulate the catalyst's reactivity (using selective poisons) or bypass transition metals entirely (using chemo-equivalent stoichiometric reductants).

Troubleshooting Guides & Protocols

Module A: Selective Hydrogenation (The "Poisoned" Catalyst Protocol)

User Scenario: "I need to reduce a nitro group or alkene on a sulfur-containing benzoic acid, but standard Pd/C stops working or strips the sulfur."

The Science: Standard Pd/C is too active. It adsorbs sulfur irreversibly. By pre-treating the catalyst with a "selective poison" (typically Diphenylsulfide,


), you occupy the high-energy "defect" sites responsible for C-S cleavage, leaving the terrace sites available for easier reductions (like 

).
Protocol: The Sajiki-Hirota Pd/C–Ph₂S Method

Applicability: Reduction of nitro, alkene, or alkyne groups while retaining thioethers, halogens, and benzyl esters.[1][2]

Step-by-Step Workflow:

  • Preparation: In a reaction flask, dissolve your sulfur-containing substrate (1.0 equiv) in solvent (MeOH or EtOAc).

  • Catalyst Doping: Add 10% Pd/C (standard loading, typically 5-10 wt% relative to substrate).

  • The Critical Step: Add Diphenylsulfide (

    
    ) .[2]
    
    • Recommended Ratio: 0.5 to 1.0 equivalents relative to the Pd metal (NOT the substrate).

    • Calculation: If using 100 mg of 10% Pd/C, you have ~10 mg Pd (~0.1 mmol). Add ~0.05–0.1 mmol of

      
      .
      
  • Reaction: Purge with Hydrogen (

    
    ) balloon (1 atm). Stir at Room Temperature.
    
  • Monitoring: Monitor via LCMS. You will likely see slower kinetics than a sulfur-free reaction, but high chemoselectivity.

Data Comparison: Effect of Catalyst Poisoning

SubstrateConditionsCatalyst SystemYield (Target)Yield (Desulfurized)
4-(Methylthio)nitrobenzene

, MeOH, RT
Pd/C (Untreated) < 5%> 90% (Aniline)
4-(Methylthio)nitrobenzene

, MeOH, RT
Pd/C +

> 95% < 1%
2-Thiophenecarboxylic acid

, MeOH, RT
Pd/C (Untreated) Ring OpeningRing Opening
2-Thiophenecarboxylic acid

, MeOH, RT
Pd/C +

No Reaction (Intact)0%
Module B: Stoichiometric Reductions (The "Iron" Standard)

User Scenario: "The catalytic method is too finicky. I just want the nitro group gone without touching the sulfur."

The Science: Dissolving metal reductions (Fe, Zn) operate via single electron transfer (SET) mechanisms that are orthogonal to catalytic hydrogenation. They do not require metal surface adsorption, making them immune to "poisoning" and incapable of performing HDS under mild conditions.

Protocol: Iron-Acetic Acid Reduction

Applicability: Robust reduction of nitro-benzoic acids containing thioethers or thiophenes.

  • Setup: Suspend the nitro-benzoic acid derivative (1 equiv) in a mixture of Ethanol/Water (4:1) or pure Acetic Acid.

  • Reagent: Add Iron powder (Fe, 3–5 equiv).

    • Tip: Use reduced iron powder (<10 micron) for faster kinetics.

  • Activation: Add catalytic

    
     (if using EtOH/Water) or simply heat if using AcOH.
    
  • Conditions: Heat to 60–80 °C for 2–4 hours.

  • Workup (Critical): The reaction generates iron oxides sludge. Filter hot through Celite. Wash the cake copiously with EtOAc to recover the product.

Module C: Suzuki-Miyaura Coupling with Sulfur Scaffolds

User Scenario: "My Suzuki coupling fails when the boronic acid contains a thioether. The conversion stalls."

The Science: Sulfur acts as a competitive ligand for Palladium. If your substrate has a sulfur atom, it will displace the phosphine ligands on the Pd, creating a catalytically inactive "Pd-S" species.

Troubleshooting Checklist:

  • Increase Catalyst Loading: Move from 1 mol% to 5–10 mol%.

  • Switch Ligands: Use electron-rich, bulky phosphines like SPhos or XPhos . These bind Pd tighter than the sulfur substrate can, preventing ligand displacement.

  • Base Selection: Switch to weak bases (

    
    ) to prevent hydrolysis of sensitive sulfur groups.
    

Decision Logic & Visualization

Figure 1: Workflow for Reducing Nitro-Benzoic Acids with Sulfur Moieties

G Start START: Nitro-Benzoic Acid + Sulfur Group Q1 Is the Sulfur group a Thiophene or sterically unhindered Thioether? Start->Q1 Decision_H2 Is Hydrogenation (H2) Mandatory? (e.g., large scale, no metal waste allowed) Q1->Decision_H2 Yes Fe_Route PROTOCOL B: Dissolving Metal (Fe/AcOH or Zn/NH4Cl) *Zero risk of desulfurization* Decision_H2->Fe_Route No (Lab Scale) Pd_Route Standard Pd/C will fail (Poisoning or HDS) Decision_H2->Pd_Route Yes (High Risk) Sajiki PROTOCOL A: Poisoned Catalyst (Pd/C + Ph2S + H2) *Deactivates HDS sites* Pd_Route->Sajiki Apply Fix Pt_Route Alternative: Pt/C (Vanadium doped) *More resistant to S* Pd_Route->Pt_Route Alternative

Caption: Decision matrix for selecting the correct reductive protocol based on substrate sensitivity and scale.

Frequently Asked Questions (FAQ)

Q: Why does adding Diphenylsulfide (


) work? Won't it just poison the catalyst completely? 
A:  It is a game of selective site blocking. Palladium surfaces have different types of active sites: "corners/edges" (highly active, responsible for breaking C-S bonds) and "terraces" (less active, sufficient for reducing nitro groups). 

preferentially binds to the high-energy corners/edges, effectively "switching off" the desulfurization capability while leaving the terrace sites open for the easier nitro reduction.

Q: Can I use Raney Nickel? A: Avoid. Raney Nickel is the standard reagent for desulfurization (removing sulfur entirely). Unless you are specifically using a deactivated variant (e.g., boiled in acetone), Raney Ni will strip the sulfur from your benzoic acid derivative rapidly.

Q: My product is trapped in the Iron sludge during the Fe/AcOH workup. How do I get it out? A: This is the main drawback of Method B. To improve recovery:

  • Add EDTA to the aqueous workup to chelate the iron.

  • Perform the filtration while the mixture is boiling hot .

  • Wash the filter cake with THF (tetrahydrofuran) instead of EtOAc; THF has better solubility for polar benzoic acids.

References

  • Mori, A., et al. (2006).[1] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.

  • Sajiki, H., & Hirota, K. (2003). "Chemoselective hydrogenation using a catalyst poison."[1][3][4] Tetrahedron, 59, 4821-4831.

  • Bechamp, A.J. (1854). "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 42, 186.
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.

Sources

Optimization

Recrystallization solvents for 2-Methoxy-3-(methylthio)benzoic acid

Technical Support Center: Recrystallization Guide for 2-Methoxy-3-(methylthio)benzoic acid Status: Active Document ID: TS-R-2M3MTBA-01 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists[1][2] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for 2-Methoxy-3-(methylthio)benzoic acid

Status: Active Document ID: TS-R-2M3MTBA-01 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists[1][2]

Executive Summary & Chemical Profile

Compound: 2-Methoxy-3-(methylthio)benzoic acid Chemical Class: Substituted Benzoic Acid / Thioether Primary Challenge: This molecule possesses a "schizophrenic" solubility profile.[1][2][3] The carboxylic acid moiety (


) confers polarity and pH-sensitivity, while the methylthio (

) and methoxy (

) groups add significant lipophilicity.[1][2] This combination often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced.[1][2]

Critical Physical Properties:

  • Acidity: Weak acid (pKa

    
     3-4).[1][2][3] Soluble in aqueous base; insoluble in aqueous acid.[2][3]
    
  • Thermal Stability: Thioethers are susceptible to oxidation (sulfoxide formation) at high temperatures (

    
    ) in air.[2][3]
    
  • Melting Point: Typically

    
     (analog-dependent; verify experimentally).[1][2][3]
    

Solvent Selection Matrix

The following table summarizes the most effective solvent systems based on impurity profiles.

Solvent SystemRolePolarity IndexApplication CaseRisk Factor
Ethanol / Water Primary HighGeneral Purification. Best for removing inorganic salts and polar byproducts.[1][2]Hydrolysis if boiled too long; yield loss if too much EtOH used.[1][2][3]
Ethyl Acetate / Heptane Secondary MediumDrying / Lipophilics. Excellent for removing non-polar starting materials (e.g., chloro-xylenes).[1][2]"Oiling out" is common if Heptane is added too quickly.[1][2][3]
Toluene Specialized LowIsomer Rejection. Effective for separating regioisomers (e.g., 2-methyl-3-methoxy analogs).[1][2]High solubility of product may reduce yield significantly.[2][3]
Aq. NaOH / HCl Chemical N/ACrude Isolation. Not a true recrystallization, but a precipitation for bulk cleanup.[1][2][3]Trapping of inorganic salts in the filter cake.[2][3]

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct purification method based on the state of your crude material.

Recrystallization_Workflow Start Start: Crude 2-Methoxy-3-(methylthio)benzoic acid Check_State Analyze Crude State Start->Check_State Condition_Solids Solid / Crystalline Check_State->Condition_Solids Material is Solid Condition_Oil Oily / Sticky Residue Check_State->Condition_Oil Material is Oil Method_A Method A: Binary Recrystallization (EtOH / Water) Condition_Solids->Method_A High Purity (>90%) Method_C Method C: Non-Polar Trituration (EtOAc / Heptane) Condition_Solids->Method_C Contains Non-Polars Method_B Method B: Acid-Base Precipitation (NaOH -> HCl) Condition_Oil->Method_B Standard Approach Process_A 1. Dissolve in min. hot EtOH (60°C) 2. Filter hot (remove salts) 3. Add warm Water until turbid 4. Slow Cool -> 4°C Method_A->Process_A Process_B 1. Dissolve in 1M NaOH (pH > 10) 2. Extract w/ Toluene (remove organics) 3. Acidify aq. layer w/ HCl to pH 1-2 4. Filter precipitate Method_B->Process_B Process_B->Method_A If higher purity needed

Figure 1: Decision logic for solvent selection based on the physical state and purity of the starting material.[1][2][3]

Detailed Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Best for: Final polishing of solid material to reach >99% purity.[1][2][3]

  • Dissolution: Place 10 g of crude acid in a flask. Add Absolute Ethanol (approx. 3-5 mL per gram) and heat to 60-65°C. Stir until dissolved.

    • Note: Do not boil aggressively; this minimizes oxidation of the sulfur group.[2][3]

  • Hot Filtration (Optional but Recommended): If the solution is cloudy (inorganic salts), filter rapidly through a pre-warmed glass frit or Celite pad.[2][3]

  • Precipitation: While maintaining the solution at ~50°C, slowly add warm water (approx. 50-60°C) dropwise.[1][2][3]

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[2][3]

  • Re-solubilization: Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature undisturbed (stirring can induce oiling).[2][3] Once solids appear, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter and wash with cold 20% EtOH/Water. Dry under vacuum at 40°C.[1][2][3]

Protocol B: Acid-Base "Reset"

Best for: Oily crudes or material heavily contaminated with non-acidic impurities.[1][2][3]

  • Dissolution: Suspend the crude oil/solid in water (10 mL/g). Add 2M NaOH until pH > 10.[1][2][3] The solid should dissolve; if oil remains, it is a non-acidic impurity.[3]

  • Wash: Extract the aqueous alkaline solution with Toluene or Ethyl Acetate (2x).[1][2][3] Discard the organic (top) layer.[2][3] This removes unreacted starting materials and neutral side-products.[1]

  • Precipitation: Cool the aqueous layer to 10°C. Slowly add 2M HCl while stirring vigorously until pH < 2.

  • Filtration: Collect the resulting white precipitate. Wash with plenty of water to remove NaCl.[1][2][3]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too fast, or the solvent mixture became too polar (too much water) while the temperature was still high.[1][2][3] The "methylthio" group makes the molecule greasy.[2][3]

  • Fix: Re-heat the mixture until it is a single phase. Add a small amount of the solubilizing solvent (Ethanol or Acetate).[2][3] Add a seed crystal of pure product at the cloud point. Cool very slowly (wrap the flask in a towel).

Q2: The crystals are yellow or brownish.[1][2][3] How do I fix this?

  • Cause: Oxidation of the sulfur atom or trace phenolic impurities.[1][2][3]

  • Fix: Perform the recrystallization with Activated Charcoal .

    • Step: During the hot dissolution (Protocol A, Step 1), add 5 wt% activated carbon.[2][3] Stir for 10 mins, then perform the hot filtration step carefully.

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but Methanol is a better solvent for benzoic acids than Ethanol.[1][2][3] This means you will need to use less Methanol or more Water to force precipitation, which increases the risk of oiling out.[3] Ethanol provides a gentler solubility curve.[1][2][3]

Q4: I have low recovery yield (<50%). Where is my product?

  • Cause: The pH might not be low enough (if using Protocol B) or the solvent volume is too high.[2][3]

  • Fix:

    • For Protocol A: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a second crop.

    • For Protocol B: Ensure pH is definitely below 2. Benzoic acids have pKa ~4; at pH 4, 50% is still soluble ionized salt.[3]

Q5: Is this compound sensitive to moisture?

  • Answer: The acid itself is stable, but the acid chloride precursor (often used in synthesis) is extremely sensitive.[1][2][3] If you are hydrolyzing an ester or acid chloride to get this acid, ensure the reaction is complete before attempting recrystallization.[3]

References

  • Synthesis of Benzoic Acid Derivatives: CN107778167A - Preparation method of 2-methyl-3-methoxybenzoic acid.[1][2] (Describes analogous purification via acid-base precipitation).

  • General Recrystallization of Thio-Benzoic Acids: CN101817770B - Method for preparing methylthio-benzoic acid.[1][2] (Highlights the use of acidification for isolation).

  • Solubility Data (Analog): NIST Chemistry WebBook: Benzoic acid, 2-methoxy-.[1][2][3] (Provides baseline physical properties for the scaffold). [1][2][3]

  • Safety Data Sheet: Thermo Fisher Scientific SDS for 2-(Methylthio)benzoic acid. (Safety and handling protocols). [1][2][3]

  • Recrystallization Principles: MIT OpenCourseWare: Two-Solvent Recrystallization Guide.[1][2] (Foundational technique for binary solvent systems).[2][3]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 2-Methoxy-3-(methylthio)benzoic acid

The following guide is a technical comparative analysis designed for researchers validating the identity of 2-Methoxy-3-(methylthio)benzoic acid . It moves beyond basic spectral listing to address the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for researchers validating the identity of 2-Methoxy-3-(methylthio)benzoic acid . It moves beyond basic spectral listing to address the specific challenges of distinguishing this regioisomer from its metabolic or synthetic analogs (alternatives) and optimizing solvent systems for clear resolution.

Content Type: Technical Reference & Comparative Analysis Subject: Structural Validation via 1H NMR Spectroscopy Target: 2-Methoxy-3-(methylthio)benzoic acid (CAS: Non-standard/Niche) vs. Regioisomers

Executive Summary & Core Directive

In drug discovery, 2-Methoxy-3-(methylthio)benzoic acid serves as a specialized scaffold, often synthesized via lithiation or nucleophilic aromatic substitution. The primary analytical challenge is not just assignment, but differentiation from its regioisomer, 2-Methoxy-4-(methylthio)benzoic acid , which can co-occur during synthesis.

This guide compares the Target (3-SMe) against its Alternative (4-SMe) and evaluates Solvent Systems (CDCl₃ vs. DMSO-d₆) to prevent critical signal masking.

Key Insight: The methylthio (-SCH₃) protons resonate near 2.4–2.5 ppm. In DMSO-d₆, this signal risks overlap with the solvent residual peak (2.50 ppm). CDCl₃ is the recommended solvent for accurate integration of the aliphatic region.

Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized workflow.

Experimental Workflow

G Start Sample: ~10 mg Solvent Solvent Selection (Critical Step) Start->Solvent Prep Dissolution & Filtration Solvent->Prep Avoid DMSO if possible Acq Acquisition (16 Scans, d1=10s) Prep->Acq Process Processing (LB=0.3 Hz) Acq->Process

Figure 1: Optimized NMR workflow emphasizing solvent selection to avoid signal overlap.

Protocol Parameters
  • Instrument: 400 MHz or higher (Required to resolve aromatic coupling).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Relaxation Delay (d1): Set to 10 seconds (longer than standard) to ensure accurate integration of the carboxylic acid proton and the isolated aromatic protons, which often have long T1 times.

  • Temperature: 298 K (Standard).

Comparative Analysis 1: Structural Differentiation

The most common "alternative" structure encountered is the 4-methylthio regioisomer . Distinguishing them relies on the Aromatic Splitting Pattern .

The Comparison: Target vs. Isomer
FeatureTarget: 3-(Methylthio) Alternative: 4-(Methylthio) Differentiation Logic
Spin System ABC / AMX (Consecutive)ABX (Isolated)The 3-SMe isomer has 3 adjacent protons; the 4-SMe has one isolated proton.
H-5 Signal Triplet (

) or

Doublet (

)
H-5 in the Target couples to both H-4 and H-6 (vicinal).
H-3/H-4 Signal Doublet (H-4)Singlet (H-3)The Alternative has an isolated proton at H-3 (singlet or small meta-coupling).
Shift (H-6) ~7.78 ppm (

)
~8.00 ppm (

)
H-6 in the Alternative is more deshielded (ortho to COOH, meta to SMe/OMe).
Predicted Chemical Shift Data (CDCl₃)

Values derived from Substituent Chemical Shift (SCS) additivity principles.

PositionProton TypeTarget (3-SMe) Shift Alternative (4-SMe) Shift
-COOH Broad Singlet~11.0 - 13.0 ppm~11.0 - 13.0 ppm
Ar-H (Ortho to COOH) Aromatic7.78 ppm (H6,

)
8.00 ppm (H6,

)
Ar-H (Meta to COOH) Aromatic7.35 ppm (H4,

)
7.00 ppm (H5,

)
Ar-H (Para/Other) Aromatic7.05 ppm (H5,

)
6.95 ppm (H3,

)
-OCH₃ Singlet3.95 ppm3.95 ppm
-SCH₃ Singlet2.45 ppm2.50 ppm

Analyst Note: The definitive confirmation of the Target (3-SMe) is the presence of a Triplet (or apparent triplet) at ~7.05 ppm, corresponding to H-5. If you see a sharp Singlet in the aromatic region, you likely have the 4-SMe isomer.

Comparative Analysis 2: Solvent Performance

Choosing the right solvent is critical for this specific molecule due to the -SCH₃ group.

Solvent Matrix
SolventPerformance Advantages Critical Risks
CDCl₃ Recommended Excellent separation of -SCH₃ (2.45 ppm) from solvent residual (7.26 ppm).Acid proton (-COOH) may be broad or invisible due to exchange.
DMSO-d₆ High Risk Sharp -COOH peak; good solubility.Signal Masking: The -SCH₃ peak (~2.45 ppm) often overlaps with the DMSO quintet (2.50 ppm), making integration impossible.
Acetone-d₆ Alternative Good solubility; solvent peak (2.05 ppm) is far from -SCH₃.HDO peak can vary; expensive compared to CDCl₃.
Decision Logic for Solvent Selection

SolventLogic Start Goal: Analyze 2-Methoxy-3-(methylthio)benzoic acid Q1 Is accurate integration of -SCH3 required? Start->Q1 DMSO Avoid DMSO-d6 (Overlap Risk) Q1->DMSO Yes CDCl3 Use CDCl3 (Clear Aliphatic Region) Q1->CDCl3 Yes (Preferred) Acetone Use Acetone-d6 (If solubility issues in CDCl3) CDCl3->Acetone If Insoluble

Figure 2: Logic tree for selecting the optimal solvent to avoid spectral interference.

Detailed Spectral Assignment (Target Structure)

Compound: 2-Methoxy-3-(methylthio)benzoic acid Solvent: CDCl₃ (Recommended)

  • Aromatic Region (7.0 – 8.0 ppm):

    • 7.78 ppm (1H, dd,

      
       Hz, H-6):  This proton is most deshielded due to the ortho carboxylic acid group. It appears as a doublet (or doublet of doublets).
      
    • 7.35 ppm (1H, dd,

      
       Hz, H-4): Ortho to the methylthio group. The -SMe group is slightly electron-donating but less so than -OMe, keeping this proton relatively downfield compared to H-5.
      
    • 7.05 ppm (1H, t/dd,

      
       Hz, H-5):  This is the key diagnostic peak. It is meta to the electron-withdrawing COOH and para to the electron-donating OMe, making it the most shielded aromatic proton. Its coupling to both H-4 and H-6 creates a triplet appearance.
      
  • Aliphatic Region (2.0 – 4.0 ppm):

    • 3.95 ppm (3H, s, -OCH₃): Typical range for aromatic methoxy groups. The ortho position to the carboxyl creates a slight downfield shift (anisotropy).

    • 2.45 ppm (3H, s, -SCH₃): Distinct singlet. Note: If using DMSO, this peak is easily confused with the solvent residual.

  • Acidic Region (>10 ppm):

    • ~11.0–13.0 ppm (1H, br s, -COOH): Highly dependent on concentration and water content.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Substituent Chemical Shift Additivity Rules).
  • Doc Brown's Chemistry. (n.d.). Analysis of Benzoic Acid NMR Spectra.

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-methoxy- (Data used for baseline correction).

Sources

Comparative

A Comparative Analysis of 2-Methoxy-3-(methylthio)benzoic Acid and 2-Methoxy-3-methylbenzoic Acid for the Research and Drug Development Professional

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of success. Benzoic acid derivatives, in particular, offer a versatile scaffold for the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of success. Benzoic acid derivatives, in particular, offer a versatile scaffold for the synthesis of a wide array of bioactive molecules. This guide provides a detailed comparative analysis of two closely related analogues: 2-Methoxy-3-(methylthio)benzoic acid and 2-Methoxy-3-methylbenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective properties and potential applications, supported by available experimental data.

At a Glance: A Comparative Overview

Feature2-Methoxy-3-(methylthio)benzoic Acid2-Methoxy-3-methylbenzoic Acid
Molecular Formula C9H10O3SC9H10O3
Molecular Weight 198.24 g/mol 166.17 g/mol
Key Structural Difference Possesses a methylthio (-SCH3) group at the 3-position.Possesses a methyl (-CH3) group at the 3-position.
Known Applications Intermediate in organic synthesis.Important intermediate in the synthesis of the insecticide Methoxyfenozide.[1]

Physicochemical Properties: A Tale of Two Substituents

The seemingly minor difference between a methylthio and a methyl group at the 3-position of the benzoic acid ring imparts distinct electronic and steric characteristics, which in turn influence the physicochemical properties and reactivity of these molecules.

Property2-Methoxy-3-(methylthio)benzoic Acid2-Methoxy-3-methylbenzoic Acid
CAS Number 72856-73-626507-91-5
pKa (Predicted) ~3.5 - 4.0~4.0 - 4.5
Solubility Likely soluble in organic solvents like methanol, DMSO, and DMF.Soluble in organic solvents.

Discussion of Physicochemical Differences:

Spectroscopic Data: Fingerprinting the Molecules

Spectroscopic analysis is fundamental for the identification and characterization of organic molecules. Below is a summary of available and expected spectral data for the two compounds.

2-Methoxy-3-methylbenzoic Acid
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.83 (3H, s), 3.93 (3H, s), 7.18 (1H, t, J=7.7Hz), 7.43 (1H, brd, J=7.7Hz), 7.96 (1H, dd, J₁=7.7, J₂=1.8Hz)
¹³C NMR (CDCl₃) δ (ppm): 16.1, 62.3, 122.1, 125.2, 130.9, 131.7, 137.1, 157.9, 166.4
Mass Spectrometry (ESI) m/z: 167.1 (M+H⁺)
2-Methoxy-3-(methylthio)benzoic Acid

Direct experimental spectra for 2-Methoxy-3-(methylthio)benzoic acid are not widely published. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:

TechniqueExpected Data
¹H NMR A singlet for the -SCH₃ protons (around δ 2.4-2.6 ppm), a singlet for the -OCH₃ protons (around δ 3.8-4.0 ppm), and aromatic proton signals.
¹³C NMR A signal for the -SCH₃ carbon (around δ 15-20 ppm), a signal for the -OCH₃ carbon (around δ 55-60 ppm), aromatic carbon signals, and a carboxylic acid carbon signal (around δ 165-170 ppm).
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (198.24 g/mol ).

Synthesis and Reactivity: Pathways to Application

The synthetic routes to these compounds provide insight into their chemical reactivity and potential for further derivatization.

Synthesis of 2-Methoxy-3-methylbenzoic Acid

A common industrial synthesis of 2-Methoxy-3-methylbenzoic acid involves a multi-step process, highlighting its role as a key intermediate. One patented method includes the following steps:

  • Reaction of 2,6-dichlorotoluene with sodium methoxide to yield 2-chloro-6-methoxytoluene.

  • Grignard reaction of 2-chloro-6-methoxytoluene followed by carboxylation with dry ice to produce 2-Methoxy-3-methylbenzoic acid.[1]

Synthesis_2_Methoxy_3_methylbenzoic_acid A 2,6-Dichlorotoluene B 2-Chloro-6-methoxytoluene A->B 1. NaOCH₃ 2. DMF, Cu salt C 2-Methoxy-3-methylbenzoic acid B->C 1. Mg, THF 2. CO₂ (dry ice) 3. H₃O⁺

This synthetic pathway underscores the utility of this compound as a precursor for more complex molecules.

Synthesis of 2-Methoxy-3-(methylthio)benzoic Acid

While a specific, high-yield synthesis for 2-Methoxy-3-(methylthio)benzoic acid is not prominently documented in readily available literature, a plausible synthetic approach can be inferred from general organic chemistry principles. A potential route could involve:

  • Starting with a suitably substituted benzene ring, for example, 2-methoxy-3-bromobenzoic acid.

  • A nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with a methylthiolate source (e.g., sodium thiomethoxide).

Synthesis_2_Methoxy_3_methylthiobenzoic_acid A 2-Methoxy-3-halobenzoic acid B 2-Methoxy-3-(methylthio)benzoic acid A->B NaSCH₃ or Pd-catalyzed coupling

The reactivity of the carboxylic acid and the aromatic ring in both compounds allows for a range of derivatizations, including esterification, amidation, and electrophilic aromatic substitution, making them valuable intermediates in medicinal and materials chemistry.

Performance and Applications: A Comparative Perspective

The primary documented application of 2-Methoxy-3-methylbenzoic acid is as a crucial intermediate in the industrial synthesis of the insecticide Methoxyfenozide .[1][7][8][9] Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, disrupting the molting process in insects. The specific substitution pattern of 2-Methoxy-3-methylbenzoic acid is evidently critical for the final biological activity of Methoxyfenozide.

For 2-Methoxy-3-(methylthio)benzoic acid , specific, high-impact applications are less defined in the public domain. However, the presence of the methylthio group opens avenues for its use in the development of novel bioactive compounds. Sulfur-containing molecules are prevalent in many pharmaceuticals and agrochemicals, often contributing to enhanced biological activity or metabolic stability. For instance, the methylthio group can be a precursor to sulfoxide and sulfone functionalities, which can modulate the electronic and steric properties of a molecule, potentially leading to improved interactions with biological targets. There is evidence of benzoic acid derivatives with methylthio groups exhibiting antifungal properties.[10][11]

Application_Comparison cluster_0 2-Methoxy-3-methylbenzoic acid cluster_1 2-Methoxy-3-(methylthio)benzoic acid A Intermediate B Methoxyfenozide (Insecticide) A->B C Intermediate D Potential Bioactive Molecules (e.g., Antifungals) C->D

Conclusion

Conversely, 2-Methoxy-3-(methylthio)benzoic acid represents a more nascent building block with underexplored potential. The presence of the methylthio group suggests opportunities for the development of novel bioactive compounds, particularly in the agrochemical and pharmaceutical sectors where sulfur-containing moieties are often associated with desirable biological activities. While direct comparative performance data is scarce, the fundamental differences in their electronic and steric properties, stemming from the methyl versus methylthio substituent, provide a rational basis for their differential application in research and development. For scientists seeking a proven and readily available intermediate for established applications, 2-Methoxy-3-methylbenzoic acid is the clear choice. For those engaged in exploratory research and the design of novel molecules with potentially unique biological profiles, 2-Methoxy-3-(methylthio)benzoic acid offers a promising, albeit less characterized, starting point.

References

  • Fujita K, et al. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Lett Appl Microbiol. 2022 Feb;74(2):377-384.
  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Quora. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Available from: [Link]

  • MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]

  • Chemistry-Only. Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength?. Available from: [Link]

  • Pearson. The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar.... Available from: [Link]

  • ResearchGate. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF. Available from: [Link]

  • AERU. Methoxyfenozide (Ref: RH 2485). Available from: [Link]

  • ResearchGate. Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Available from: [Link]

  • Semantic Scholar. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

  • Semantic Scholar. 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. Available from: [Link]

  • PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Available from: [Link]

  • Synfacts. Supporting information. Available from: [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). Available from: [Link]

  • APVMA. Public Release Summary - Evaluation of the new active METHOXYFENOZIDE in the product PRODIGY 240 SC INSECTICIDE. Available from: [Link]

  • Conjugated. Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Available from: [Link]

  • Federal Register. Methoxyfenozide; Benzoic Acid, 3-methoxy-2-methyl-2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide; Pesticide Tolerance. Available from: [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • NIST. Benzoic acid, 2-methoxy-, methyl ester. Available from: [Link]

  • Chemdad. 2-(METHYLTHIO)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd. Available from: [Link]

  • Unknown Source. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Compendium of Pesticide Common Names. methoxyfenozide data sheet. Available from: [Link]

  • Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. Available from: [Link]

  • PubMed. Efficient and green telescoped process to 2-methoxy-3-methyl-[2]benzoquinone. Available from: [Link]

  • Rasayan Journal. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

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Validation

Identifying regioisomers of methylthio-substituted benzoic acids

An In-Depth Guide to the Identification and Comparison of Methylthio-Substituted Benzoic Acid Regioisomers For Researchers, Scientists, and Drug Development Professionals The Critical Challenge of Regioisomer Identificat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Identification and Comparison of Methylthio-Substituted Benzoic Acid Regioisomers

For Researchers, Scientists, and Drug Development Professionals

The Critical Challenge of Regioisomer Identification

In medicinal chemistry, the precise placement of a substituent on an aromatic ring can dramatically alter a molecule's interaction with biological targets. Methylthio-substituted benzoic acids are important intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[1] However, the three primary regioisomers—2-(methylthio)benzoic acid, 3-(methylthio)benzoic acid, and 4-(methylthio)benzoic acid—possess nearly identical molecular weights and similar physical properties, making their differentiation a significant analytical hurdle.[2] An incorrect isomer in a synthetic pathway can lead to inactive compounds, unexpected toxicity, or costly delays in the drug development pipeline. Therefore, robust, validated methods for their separation and identification are not just a matter of analytical rigor, but of paramount importance to project success.

Analytical Strategies: A Comparative Overview

A multi-pronged approach combining chromatographic separation with spectroscopic analysis is the gold standard for isomer identification. No single technique is sufficient; rather, it is the synergistic integration of these methods that provides irrefutable structural confirmation. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chromatographic Separation: The First Crucial Step

Achieving baseline separation of the isomers is the essential prerequisite for accurate individual characterization. Due to their similar physical properties, separating positional isomers can be challenging.[2]

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

  • Reversed-Phase (RP-HPLC): This is the most common starting point. A C18 stationary phase is typically effective. The subtle differences in polarity between the isomers, governed by the position of the electron-donating methylthio group relative to the electron-withdrawing carboxylic acid, can be exploited. The addition of an acid (e.g., acetic acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times.[3]

  • Normal-Phase (NP-HPLC): While less common for these compounds, normal-phase chromatography using columns like amine-bonded silica can also provide effective separation.[4] Retention in this mode can sometimes be correlated with the pKa values of the analytes.[4]

Ultra-Performance Convergence Chromatography (UPC²) offers a modern, high-resolution alternative. Using supercritical CO₂ as the primary mobile phase, this technique can provide rapid and efficient separation of positional isomers without the need for derivatization, which is sometimes required for gas chromatography (GC) methods.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and is the most powerful technique for distinguishing between these regioisomers.[5][6] The key lies in analyzing the chemical shifts, coupling patterns, and symmetry in the aromatic region of the spectra.[5][6]

  • ¹H NMR: The substitution pattern directly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and splitting patterns for each isomer. The 4-(methylthio) isomer, due to its symmetry, will show a simpler spectrum (two doublets, appearing as an AA'BB' system) compared to the 2- and 3-isomers, which will each display four unique aromatic proton signals with more complex splitting.

  • ¹³C NMR: The number of unique signals in the ¹³C NMR spectrum is a direct indicator of molecular symmetry. The para-substituted isomer (4-methylthio) will exhibit fewer aromatic carbon signals (four) than the ortho- (2-methylthio) and meta- (3-methylthio) isomers (six each) due to the C2 symmetry axis.[5][6]

  • 2D NMR (COSY & HSQC): When 1D spectra are ambiguous due to signal overlap, 2D techniques provide definitive assignments.[5][6]

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to piece together the connectivity of the aromatic spin systems.[6]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for unambiguous assignment of each carbon signal by leveraging the better resolution of the proton spectrum.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methylthiobenzoic Acid Regioisomers

IsomerPredicted ¹H NMR Aromatic Signals (ppm)Predicted ¹³C NMR Aromatic Signals (ppm)Key Differentiating Features
2-(methylthio)benzoic acid 4 distinct signals, complex multiplicity6 distinct signalsAsymmetric pattern in both ¹H and ¹³C spectra.
3-(methylthio)benzoic acid 4 distinct signals, complex multiplicity6 distinct signalsAsymmetric pattern, but with different chemical shifts and coupling constants compared to the 2-isomer.
4-(methylthio)benzoic acid 2 signals (AA'BB' system), appearing as two doublets4 distinct signalsSymmetrical pattern with fewer signals is the key identifier.[5][6]

Note: Predicted values are based on standard substituent effects. Actual shifts may vary based on solvent and concentration.

Mass Spectrometry (MS): Confirmation and Fragmentation Insights

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. While all three isomers have the same nominal mass (168.21 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][8][9]

The primary utility of MS in distinguishing isomers lies in analyzing their fragmentation patterns.[10][11] Upon ionization, the molecular ion ([M]⁺) can break apart in characteristic ways. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (m/z M-17) and the loss of a carboxyl group (m/z M-45), leading to a prominent benzoyl cation or a related fragment.[12] The position of the methylthio group can influence the relative abundance of these and other fragment ions, providing a structural fingerprint. For example, the ortho-isomer may exhibit unique fragmentation pathways due to potential interactions between the adjacent carboxylic acid and methylthio groups.

Integrated Workflow for Unambiguous Identification

A robust analytical workflow ensures certainty and efficiency. The following diagram illustrates the logical progression from a potential mixture of isomers to their confirmed, individual structures.

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Isolation & Analysis cluster_3 Confirmation start Mixture of Methylthiobenzoic Acid Regioisomers separation Chromatographic Separation (e.g., RP-HPLC) start->separation iso1 Isolated Isomer 1 separation->iso1 Collect Fractions iso2 Isolated Isomer 2 separation->iso2 Collect Fractions iso3 Isolated Isomer 3 separation->iso3 Collect Fractions nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) iso1->nmr Primary Structure Elucidation ms MS Analysis (HRMS & Fragmentation) iso1->ms MW Confirmation iso2->nmr Primary Structure Elucidation iso2->ms MW Confirmation iso3->nmr Primary Structure Elucidation iso3->ms MW Confirmation confirm Unambiguous Structural Confirmation of Each Regioisomer nmr->confirm ms->confirm

Caption: Integrated workflow for the separation and identification of regioisomers.

Experimental Protocols

Protocol: RP-HPLC Separation of Methylthiobenzoic Acid Isomers

This protocol provides a starting point for method development. Optimization may be required based on the specific instrument and column used.

  • System Preparation:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the isomer mixture in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution, for example: 0-20 min, 30% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.

  • Analysis:

    • Identify the retention times for each separated isomer. Collect fractions for subsequent NMR and MS analysis if necessary.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • For each isolated isomer, accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR.[13]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock and shim the instrument on the deuterated solvent signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D spectra (COSY, HSQC) using standard instrument parameters.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

    • Analyze chemical shifts, coupling patterns, and 2D correlations to assign the structure.[13]

Conclusion

The unambiguous identification of methylthio-substituted benzoic acid regioisomers is a non-negotiable step in synthetic and medicinal chemistry. While chromatographic techniques are essential for physical separation, NMR spectroscopy stands as the definitive tool for structural elucidation , with its ability to map molecular connectivity and symmetry. Mass spectrometry provides crucial confirmation of molecular weight and offers supplementary structural clues through fragmentation analysis. By employing the integrated workflow described in this guide, researchers can confidently and accurately characterize these critical building blocks, ensuring the integrity and success of their research and development endeavors.

References

  • Cserháti, T., & Forgács, E. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Note. Available at: [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]

  • Wang, Q., & Wang, Y. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 868(2), 231-236. Available at: [Link]

  • St. John-Henry, P. C., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available at: [Link]

  • St. John-Henry, P. C., et al. (2024). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83230, 4-(Methylthio)benzoic acid. PubChem. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • St. John-Henry, P. C., et al. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv. Available at: [Link]

  • CN101817770B - Method for preparing methylthio-benzoic acid. (n.d.). Google Patents.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • PubChemLite. (n.d.). 3-(methylthio)benzoic acid (C8H8O2S). PubChemLite. Available at: [Link]

  • PubChemLite. (n.d.). 2-(methylthio)benzoic acid (C8H8O2S). PubChemLite. Available at: [Link]

  • Brown, D. (n.d.). mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-3-(methylthio)benzoic Acid

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Methoxy-3-(methylthio)benzoic acid. The protocols herein are designed to establis...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Methoxy-3-(methylthio)benzoic acid. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and an expert understanding of chemical hazards.

Executive Summary: Immediate Safety Actions

Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for 2-Methoxy-3-(methylthio)benzoic acid, a conservative approach based on the hazard profiles of structurally similar compounds is required. At a minimum, this chemical must be treated as a skin irritant, a serious eye irritant, and a potential respiratory irritant. All handling must be conducted within a certified chemical fume hood.

OperationMinimum Required PPE
Weighing & Transfers (Solid) Chemical Safety Goggles, Nitrile Gloves, Lab Coat
Solution Preparation & Handling Chemical Safety Goggles & Face Shield, Solvent-Appropriate Gloves (see Table 2), Lab Coat
High-Energy Operations (e.g., sonicating, vortexing) Chemical Safety Goggles & Face Shield, Solvent-Appropriate Gloves, Lab Coat
Spill Cleanup As per operation, plus consideration for respiratory protection based on spill size and dust/vapor generation.

Hazard Profile by Structural Analogy: The Rationale for Caution

The prudent handling of any research chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 2-Methoxy-3-(methylthio)benzoic acid, we must infer its hazard profile by examining its core functional groups and analyzing data from close structural analogs. This approach, rooted in established chemical principles, forms the logical basis for our PPE recommendations.

The molecule consists of a benzoic acid core substituted with a methoxy group and a methylthio (thioether) group. Analysis of similar compounds provides a clear and consistent pattern of hazards.

Table 1: Hazard Classification of Structural Analogs

Compound CAS Number GHS Hazard Statements Source(s)
2-Methoxybenzoic acid 579-75-9 H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1][2]
4-(Methylthio)benzoic acid 13205-48-6 H315: Causes skin irritation.H319: Causes serious eye irritation. [3]
2-(Methylthio)benzoic acid 3724-10-5 H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4]
Benzoic Acid (Parent Compound) 65-85-0 H302: Harmful if swallowed.H318: Causes serious eye damage.H335: May cause respiratory irritation. [5]

| 4-Methoxybenzoic acid | 100-09-4 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[6] |

Core PPE Protocol: A Multi-Layered Defense

Effective chemical safety relies on a hierarchy of controls. Personal Protective Equipment (PPE) is the final, essential barrier between the researcher and the chemical hazard.[9][10]

Engineering Controls: The First Line of Defense

All procedures involving 2-Methoxy-3-(methylthio)benzoic acid, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[9][11] This primary engineering control is non-negotiable and serves to minimize inhalation exposure to dusts or vapors.[8][12]

Primary Protective Barriers: Preventing Direct Contact

Eye and Face Protection: Due to the high probability of serious eye irritation or damage, standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[13]

  • Recommended for Splash Risk: When handling solutions, especially volumes greater than 50 mL or during vigorous mixing, supplement goggles with a full-face shield.

Hand Protection: No single glove material protects against all chemicals.[8][14][15] Glove selection must be based on the solvent used. For handling the solid compound where no solvent is present, nitrile gloves provide adequate protection from incidental contact. When in solution, consult the following table.

Table 2: Glove Selection Guide for Common Laboratory Solvents

Solvent Nitrile Neoprene Butyl Viton® Norfoil®/Silver Shield®
Acetone Poor Good Excellent Poor Excellent
Acetonitrile Good Good Good Poor Excellent
Dichloromethane Poor Poor Poor Good Excellent
Dimethylformamide (DMF) Fair Good Excellent Fair Excellent
Dimethyl sulfoxide (DMSO) Fair Good Excellent Poor Excellent
Ethanol / Methanol Excellent Excellent Excellent Excellent Excellent
Ethyl Acetate Fair Good Excellent Fair Excellent
Hexanes Excellent Good Poor Excellent Excellent
Toluene Poor Good Poor Excellent Excellent

This table is a guideline. Always consult the glove manufacturer's specific chemical resistance charts.[15][16][17][18]

Glove Use Protocol:

  • Always inspect gloves for tears or punctures before use.[17]

  • Practice the "double-gloving" technique for extended operations or when handling highly concentrated solutions.

  • Remove gloves without touching the outer contaminated surface and dispose of them immediately as hazardous waste.[18]

  • Never wear gloves outside of the laboratory or to touch common surfaces like doorknobs or keyboards.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[7][19]

Body Protection:

  • Wear a flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9][20]

  • For large-scale operations (>1 L), supplement the lab coat with a chemical-resistant apron.

  • Closed-toe shoes are mandatory in the laboratory at all times.[20]

Respiratory Protection: An Additional Safeguard

While engineering controls (fume hoods) are the primary method for preventing inhalation exposure, certain situations may warrant the use of personal respiratory protection. The following decision workflow must be followed.

PPE_Workflow start Start: Assess Task Involving 2-Methoxy-3-(methylthio)benzoic acid q_hood Is the task performed ENTIRELY within a certified chemical fume hood? start->q_hood no_hood STOP WORK. Relocate task to a certified fume hood. q_hood->no_hood No q_dust Is there potential for generating significant dust or aerosols? (e.g., large quantity transfer, sonication, spill outside containment) q_hood->q_dust Yes use_hood Standard PPE is sufficient. Proceed with caution. q_dust->use_hood No use_respirator Supplement with a NIOSH-approved N95 respirator for dusts or an air-purifying respirator with organic vapor cartridges for aerosols. q_dust->use_respirator Yes

Caption: Respiratory Protection Decision Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Safe Handling and Weighing Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing: If possible, use a ventilated balance enclosure. If not, weigh the compound in the fume hood by placing a balance inside or by using the "weighing by difference" method. Tare a sealed container, add the solid inside the hood, re-seal, and weigh the container outside the hood.

  • Transfers: Use a powder funnel for solid transfers. For solutions, use appropriate pipettes or cannulas.

  • Aliquotting: Never return unused reagent to the original stock bottle to prevent contamination.[21]

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: For small solid spills within a fume hood, gently cover with a compatible absorbent pad to prevent dust generation. Do not dry sweep.

  • Clean: Use appropriate spill kit materials. The contaminated cleanup materials must be placed in a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All wipes must be disposed of as hazardous waste.

Chemical Waste Disposal Plan

All materials contaminated with 2-Methoxy-3-(methylthio)benzoic acid are considered hazardous chemical waste and must be disposed of in accordance with EPA, RCRA, and local institutional guidelines.[22][23][24]

  • Labeling: All waste containers must be clearly labeled with the full chemical name "Hazardous Waste: 2-Methoxy-3-(methylthio)benzoic acid" and the approximate concentration.[24][25] Do not use abbreviations.

  • Segregation:

    • Keep solid and liquid waste in separate, designated containers.[22]

    • Do not mix this waste stream with incompatible wastes (e.g., strong oxidizers, bases). Acidic waste must be kept separate from bases, cyanides, and azides.[22]

  • Containers: Use containers that are in good condition, compatible with the waste, and can be securely sealed.[23][24] Keep containers closed at all times except when adding waste.[24]

  • Collection: When a waste container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[24]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Formaspace.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Good Laboratory Practices: Waste Disposal. (2025, January 21). SCION Instruments.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • 29 CFR 1910.
  • Safe Chemical Use. University of California, Santa Cruz - Environment, Health and Safety.
  • Quick Selection Guide to Chemical Protective Clothing. myUSF.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety.
  • 2-Methoxybenzoic acid Safety Data Sheet.
  • Guidelines for the selection of gloves for the workplace. NIOSH. PubMed.
  • How to Handle Toxic Chemicals. (2024, July 10). The Chemistry Blog.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • 4-Methoxybenzoic acid Safety Data Sheet. (2009, September 22). Fisher Scientific.
  • 4-Methoxybenzoic acid Material Safety D
  • 2-Methoxybenzoic acid Safety D
  • 2-(Methylthio)benzoic acid Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
  • Glove Selection Guide. Princeton University - Environmental Health and Safety.
  • Benzoic Acid Safety Data Sheet. (2020, June 9). National Institute of Standards and Technology (NIST).
  • FACT Sheet - Glove Selection. (2014, September 4).
  • 4-(Methylthio)

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